molecular formula C8H6BrFO B1517701 2-Bromo-4-fluoro-6-methylbenzaldehyde CAS No. 916792-19-3

2-Bromo-4-fluoro-6-methylbenzaldehyde

Cat. No.: B1517701
CAS No.: 916792-19-3
M. Wt: 217.03 g/mol
InChI Key: HQTWYBVWOIOMBX-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-4-fluoro-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTWYBVWOIOMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652924
Record name 2-Bromo-4-fluoro-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-19-3
Record name 2-Bromo-4-fluoro-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-4-fluoro-6-methylbenzaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These elements impart unique physicochemical properties that can profoundly influence a compound's metabolic stability, binding affinity, and bioavailability. 2-Bromo-4-fluoro-6-methylbenzaldehyde, a tri-substituted benzaldehyde derivative, emerges as a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique arrangement of a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties, and a methyl group for steric influence, provides a rich platform for molecular elaboration. This technical guide offers an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound (CAS No. 916792-19-3), providing researchers and drug development professionals with a critical resource for leveraging this intermediate in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. While extensive experimental data for this compound is not widely published, its key properties can be summarized from available supplier information and computational predictions.

PropertyValueSource
CAS Number 916792-19-3[1][2][3][4][5]
Molecular Formula C₈H₆BrFO[1][2]
Molecular Weight 217.04 g/mol [1][2]
Appearance White to light yellow powder or crystal[6]
Purity Typically >97% (GC)[6]
Storage Sealed in a dry environment at room temperature[5]

The structural arrangement of this compound dictates its reactivity. The aldehyde group is a primary site for nucleophilic attack and condensation reactions. The bromine atom, positioned ortho to the aldehyde, is susceptible to various organometallic cross-coupling reactions. The electron-withdrawing nature of the fluorine atom at the para position influences the reactivity of the entire aromatic ring, while the ortho-methyl group provides steric hindrance that can be strategically exploited to direct reactions to other sites.

Synthesis of this compound: A Mechanistic Approach

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The introduction of a bromine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents (aldehyde, fluorine, and methyl groups) are crucial for achieving the desired regioselectivity.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 4-fluoro-2-methylbenzaldehyde 4-Fluoro-2-methylbenzaldehyde Reagents Brominating Agent (e.g., NBS or Br2) Acid Catalyst (e.g., H2SO4 or TFA) Inert Solvent (e.g., CH2Cl2 or CH3CN) 4-fluoro-2-methylbenzaldehyde->Reagents Electrophilic Aromatic Substitution Product This compound Reagents->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on analogous reactions and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoro-2-methylbenzaldehyde (1.0 eq) in a suitable inert solvent such as dichloromethane or acetonitrile.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Brominating Agent: While stirring, slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a strong acid like sulfuric acid or trifluoroacetic acid in the same solvent via the dropping funnel. The slow addition is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to afford the final product.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is often preferred over liquid bromine as it is a solid and easier to handle, providing a controlled source of electrophilic bromine.

  • Acid Catalyst: The acid catalyst polarizes the Br-N bond in NBS, generating a more potent electrophile (Br+) required for the substitution on the moderately deactivated aromatic ring.

  • Inert Solvent: An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Low Temperature: The reaction is carried out at a low temperature to enhance the regioselectivity and prevent over-bromination or other side reactions.

Key Chemical Reactions and Applications in Drug Discovery

The synthetic utility of this compound lies in the diverse reactivity of its functional groups, making it a valuable scaffold for the construction of complex drug molecules.[7]

The Aldehyde Group: A Gateway to Molecular Diversity

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

  • Reductive Amination: To introduce amine functionalities, which are prevalent in many drug classes.

  • Wittig Reaction: For the formation of carbon-carbon double bonds, enabling the extension of the molecular framework.

  • Aldol Condensation: To create β-hydroxy carbonyl compounds, which are important chiral building blocks.

  • Oxidation: To form the corresponding carboxylic acid, providing another key functional group for further derivatization.

The Bromo Group: A Linchpin for Cross-Coupling Reactions

The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: For the formation of carbon-carbon bonds with boronic acids, allowing the introduction of aryl, heteroaryl, or alkyl groups.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

G cluster_starting Core Intermediate cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo Group Reactions Start 2-Bromo-4-fluoro-6- methylbenzaldehyde ReductiveAmination Reductive Amination Start->ReductiveAmination R2NH, NaBH(OAc)3 Wittig Wittig Reaction Start->Wittig Ph3P=CHR Oxidation Oxidation Start->Oxidation KMnO4 or PCC Suzuki Suzuki Coupling Start->Suzuki R-B(OH)2, Pd catalyst BuchwaldHartwig Buchwald-Hartwig Amination Start->BuchwaldHartwig R2NH, Pd catalyst Sonogashira Sonogashira Coupling Start->Sonogashira RC≡CH, Pd/Cu catalyst

Caption: Key reaction pathways for this compound.

The Fluoro and Methyl Groups: Modulators of Physicochemical Properties

The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity through favorable electrostatic interactions. The methyl group provides steric bulk, which can influence the conformation of the molecule and its interaction with biological targets. The strategic placement of these groups makes this intermediate particularly attractive for the synthesis of targeted therapies. While specific examples of marketed drugs derived from this compound are not publicly documented, its structural motifs are present in numerous kinase inhibitors and other targeted therapies currently under investigation.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) for this compound is not universally available, the following guidelines are based on data for structurally similar halogenated benzaldehydes.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[9]

Conclusion

This compound is a strategically designed chemical intermediate that offers a confluence of reactive sites and modulating substituents. Its utility in medicinal chemistry is underscored by the potential for diverse and selective transformations at the aldehyde and bromo positions, while the fluoro and methyl groups provide avenues for fine-tuning the pharmacokinetic and pharmacodynamic properties of the target molecules. This guide provides a foundational understanding of this valuable building block, empowering researchers to harness its full potential in the synthesis of the next generation of therapeutic agents.

References

2-Bromo-4-fluoro-6-methylbenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methylbenzaldehyde: A Key Building Block in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical research and drug development, the strategic design and synthesis of novel molecular entities are paramount. The careful selection of versatile chemical building blocks is the cornerstone of this endeavor, enabling the construction of complex molecules with tailored biological activities. This compound stands out as a trifunctional aromatic compound of significant interest. Its unique substitution pattern—featuring a reactive aldehyde, a synthetically versatile bromine atom, a metabolism-modulating fluorine atom, and a sterically influencing methyl group—positions it as a valuable intermediate for the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

A precise understanding of the fundamental properties of a chemical intermediate is critical for its effective utilization in synthesis. This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆BrFO.

PropertyValueSource(s)
Molecular Weight 217.04 g/mol [1][2]
Alternate Molecular Weight 217.03 g/mol [3]
Molecular Formula C₈H₆BrFO[1][2][3]
CAS Number 916792-19-3[1][2]
Predicted Boiling Point 257.5±35.0 °C[1]
Predicted Density 1.575±0.06 g/cm³[1]
Storage Conditions Sealed in dry, Room Temperature or at -4°C to -20°C for long-term storage[2][3]

The presence of bromine, fluorine, and methyl groups on the benzaldehyde core imparts a unique combination of steric and electronic properties, which can be strategically exploited in multi-step synthetic pathways.

Synthesis and Reaction Mechanisms

The synthesis of substituted benzaldehydes often involves electrophilic aromatic substitution or the oxidation of the corresponding benzyl derivatives. A plausible and efficient synthetic route to this compound can be conceptualized starting from the commercially available 3-fluoro-5-methylaniline. The rationale behind this multi-step synthesis is to introduce the required substituents in a controlled manner.

Proposed Synthetic Workflow

Synthesis_Workflow A 3-Fluoro-5-methylaniline B Sandmeyer Reaction (NaNO₂, HBr, CuBr) A->B Step 1: Diazotization & Bromination C 1-Bromo-3-fluoro-5-methylbenzene B->C D Gattermann-Koch Reaction (CO, HCl, AlCl₃/CuCl) C->D Step 2: Formylation E This compound D->E

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Bromo-3-fluoro-5-methylbenzene via Sandmeyer Reaction

  • Diazotization: Dissolve 3-fluoro-5-methylaniline in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir vigorously to form the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry over anhydrous sodium sulfate, and purify by distillation.

Causality: The Sandmeyer reaction is a reliable method for introducing a bromine atom onto an aromatic ring by converting a primary aromatic amine to a diazonium salt, which is then displaced by a bromide ion using a copper catalyst.

Step 2: Formylation of 1-Bromo-3-fluoro-5-methylbenzene via Gattermann-Koch Reaction

  • Dissolve 1-Bromo-3-fluoro-5-methylbenzene in a suitable inert solvent (e.g., anhydrous dichloromethane).

  • Add a catalytic amount of copper(I) chloride (CuCl) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Introduce a stream of carbon monoxide (CO) gas and dry hydrogen chloride (HCl) gas into the reaction mixture under pressure.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.

  • Extract the product, this compound, with an organic solvent, wash, dry, and purify using column chromatography.

Causality: The Gattermann-Koch reaction is a classic method for introducing an aldehyde group (formylation) onto an aromatic ring. The combination of CO, HCl, and a Lewis acid generates the formyl cation electrophile, which then attacks the electron-rich aromatic ring.

Applications in Drug Discovery

Halogenated and substituted benzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals. The structural motifs within this compound each contribute to its utility in drug design.

  • Aldehyde Group: Acts as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensation, Wittig reactions, and reductive amination.

  • Bromine Atom: Serves as a key site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments and the construction of complex scaffolds.[4]

  • Fluorine Atom: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[5]

  • Methyl Group: Provides steric bulk that can influence the conformation of the final molecule, potentially improving selectivity for a biological target.

Applications_in_Drug_Discovery cluster_0 This compound cluster_1 Synthetic Transformations cluster_2 Potential Pharmaceutical Scaffolds A Aldehyde (-CHO) D Reductive Amination A->D F Wittig Reaction A->F B Bromine (-Br) E Suzuki Coupling B->E C Fluorine (-F) G Kinase Inhibitors C->G Enhances Metabolic Stability H GPCR Modulators C->H Improves Binding Affinity D->G E->H I Antiviral Agents F->I

Caption: Role of this compound as a versatile building block.

This compound is a precursor for synthesizing various heterocyclic compounds and other complex molecules that are often the core structures of active pharmaceutical ingredients (APIs). For instance, similar brominated benzaldehydes are used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are important for treating certain cancers and autoimmune diseases.[4]

Analytical Characterization

Ensuring the purity and identity of starting materials is a fundamental aspect of chemical synthesis. A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound.

Gas Chromatography (GC)

Low thermal mass gas chromatography (LTM-GC) is a highly efficient method for separating and quantifying isomers of bromofluoro benzaldehydes.[6]

Protocol for GC Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-624).[6]

  • Injector and Detector Temperatures: Set the injector and detector temperatures to ensure efficient vaporization and detection without thermal decomposition.

  • Oven Temperature Program: Employ a temperature program that provides optimal separation of the target compound from any impurities or isomers. An example program could be:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at a rate of 20 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time. Quantify the purity by calculating the peak area percentage.

Trustworthiness: This method should be validated according to ICH guidelines for specificity, precision, linearity, and accuracy to ensure reliable results.[6]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different nuclei in the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Safety and Handling

Potential Hazards (based on analogous compounds):

  • Harmful if swallowed.[7]

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[7]

  • May cause respiratory irritation.[7]

Recommended Safety Protocols:

Precaution CategorySpecific ActionsSource(s)
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[7][8]
Personal Protective Equipment (PPE) Wear chemical safety goggles, protective gloves (inspect before use), and a lab coat. For dusty conditions, use a NIOSH-approved respirator.[3][8]
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling. Keep away from food and drink.[7]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
First Aid If Swallowed: Rinse mouth and call a poison center or doctor. If on Skin: Wash with plenty of water. If in Eyes: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do.[7]

Conclusion

This compound is a highly functionalized and synthetically valuable intermediate. Its unique combination of reactive sites makes it an attractive starting material for the synthesis of complex molecular architectures, particularly in the field of drug discovery. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements is essential for its safe and effective application in research and development. The methodologies and insights presented in this guide are intended to provide a solid foundation for scientists leveraging this versatile building block to advance the frontiers of medicinal chemistry.

References

2-Bromo-4-fluoro-6-methylbenzaldehyde spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-4-fluoro-6-methylbenzaldehyde

Abstract

This compound (CAS No. 916792-19-3) is a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional nature, featuring electrophilic and nucleophilic centers alongside strategically placed halogen and methyl groups, makes it a versatile intermediate for complex molecular synthesis. Accurate characterization of this compound is paramount for its effective utilization. This guide provides a comprehensive analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimentally derived spectra are not widely available in the public domain, this document synthesizes predicted data based on established spectroscopic principles and comparative analysis with analogous structures. We provide detailed, field-proven protocols for data acquisition, offering a self-validating framework for researchers.

Molecular Structure and Spectroscopic Implications

The structure of this compound incorporates several functional groups whose electronic properties fundamentally influence its spectroscopic signature.

  • Aldehyde (-CHO): The electron-withdrawing nature of the carbonyl group deshields the aldehyde proton and the ortho/para aromatic protons. It presents a highly characteristic carbonyl carbon signal in ¹³C NMR and a strong C=O stretching vibration in IR.

  • Bromine (-Br): As an electronegative halogen, bromine exerts an inductive electron-withdrawing effect, deshielding adjacent protons and carbons. Its most significant impact is in mass spectrometry, where the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br) produces a distinctive M and M+2 isotopic pattern.[1]

  • Fluorine (-F): Fluorine is the most electronegative element, exhibiting a strong inductive-withdrawing effect. Furthermore, its nuclear spin (I = ½) leads to observable spin-spin coupling with nearby ¹H and ¹³C nuclei, providing invaluable structural information in NMR spectra.

  • Methyl (-CH₃): This group is weakly electron-donating, causing slight shielding of nearby nuclei.

These substituents create a unique electronic environment around the aromatic ring, which is directly interrogated by the spectroscopic techniques detailed below.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on a standard 400 MHz spectrometer using CDCl₃ as a solvent and Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the aldehyde, two aromatic, and methyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.3Singlet (s)1HCHOThe aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom.
~7.3 - 7.5Doublet of doublets (dd) or Triplet (t)1HAr-H (C5-H)This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing aldehyde and fluorine. It will show coupling to the C3-H and the fluorine atom.
~7.1 - 7.3Doublet of doublets (dd)1HAr-H (C3-H)This proton is ortho to the bromine and meta to the aldehyde and fluorine. It will show coupling to the C5-H and a longer-range coupling to the fluorine atom.
~2.5Singlet (s)3HCH₃The methyl protons are attached to the aromatic ring and appear in the typical benzylic region.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment. The chemical shift of the carbonyl carbon is particularly diagnostic.[2]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~190C HOThe aldehyde carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature.[2]
~160 (d)C -FThe carbon directly attached to fluorine is strongly deshielded and will appear as a doublet due to one-bond C-F coupling (¹JCF).
~142C -CH₃Aromatic carbon attached to the methyl group.
~135C -CHOThe ipso-carbon attached to the aldehyde group.
~125 (d)C H (C5)Aromatic methine carbon; will likely show a smaller two- or three-bond C-F coupling.
~120 (d)C H (C3)Aromatic methine carbon; will likely show a smaller two- or three-bond C-F coupling.
~118C -BrThe carbon attached to bromine is shielded relative to other substituted carbons but deshielded relative to unsubstituted carbons.
~20C H₃The methyl carbon appears in the typical aliphatic region.
Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of TMS as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Perform standard instrument shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz instrument would include a 30-degree pulse angle, a 2-second relaxation delay, and the collection of 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Typical parameters would include a 30-degree pulse angle, a 2-second relaxation delay, and the accumulation of 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3050-3100C-H Aromatic StretchMediumCharacteristic of C-H bonds on the benzene ring.
~2920, 2850C-H Aliphatic StretchMedium-WeakCorresponds to the stretching of C-H bonds in the methyl group.
~2820, 2720C-H Aldehyde StretchMedium-WeakThe Fermi doublet for the aldehyde C-H stretch is a highly diagnostic feature.
~1705C=O Carbonyl StretchStrongThe strong C=O bond absorption is a key feature of aldehydes. Its position is influenced by conjugation and the electronic effects of ring substituents.
~1600, 1470C=C Aromatic Ring StretchMedium-StrongCharacteristic vibrations of the benzene ring skeleton.
~1250C-F StretchStrongThe C-F bond vibration typically appears in this region as a strong band.
~600-700C-Br StretchMediumThe C-Br stretch appears in the fingerprint region of the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR

The ATR method is a modern, rapid technique that requires minimal sample preparation.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule is expected to ionize and fragment in a predictable manner. The molecular weight of C₈H₆BrFO is 217.04 g/mol .

Predicted m/zAssignmentRationale
216 / 218[M]⁺ / [M+2]⁺Molecular Ion Peak. The two peaks of nearly equal intensity are the hallmark of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
215 / 217[M-H]⁺Loss of a single hydrogen atom.
187 / 189[M-CHO]⁺Loss of the formyl radical (-CHO), a common fragmentation pathway for aromatic aldehydes.
137[M-Br]⁺Loss of the bromine radical. This fragment will not have the isotopic pattern.
108[M-Br-CHO]⁺Subsequent loss of the formyl radical after the loss of bromine.
Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled to a gas chromatograph (GC-MS), via injection into the GC.

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z, from which the molecular ion and fragmentation patterns are determined.

Integrated Spectroscopic Workflow

The characterization of a novel or synthesized compound is a systematic process where each analytical technique provides complementary information.

Spectroscopic_Workflow cluster_Synthesis Compound Synthesis & Purification cluster_Analysis Spectroscopic Characterization cluster_Data Data Interpretation Compound This compound MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MW_Confirm Confirm Molecular Weight (Isotopic Pattern) MS->MW_Confirm FG_ID Identify Functional Groups (C=O, C-F, C-Br) IR->FG_ID H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR Structure_Elucidate Elucidate C-H Framework (Connectivity & Coupling) H_NMR->Structure_Elucidate C_NMR->Structure_Elucidate Final_Structure Final Structure Validation MW_Confirm->Final_Structure FG_ID->Final_Structure Structure_Elucidate->Final_Structure

Caption: Integrated workflow for the spectroscopic characterization of a target molecule.

Conclusion

This technical guide provides a robust predictive framework for the spectral characterization of this compound. The predicted NMR, IR, and MS data, grounded in fundamental spectroscopic principles, serve as a reliable benchmark for researchers synthesizing or utilizing this compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring accuracy and reproducibility. By integrating these techniques as outlined in the workflow, scientists can confidently validate the structure and purity of this versatile chemical intermediate, paving the way for its successful application in drug discovery and advanced material development.

References

2-Bromo-4-fluoro-6-methylbenzaldehyde solubility information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-4-fluoro-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. Understanding its solubility is a critical first step in its application, influencing reaction conditions, formulation strategies, and bioavailability. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its structural characteristics and data from analogous compounds. Furthermore, it offers detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to generate precise, in-house data. This document is designed to bridge the gap between theoretical understanding and practical application, ensuring the effective utilization of this versatile chemical entity.

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. For researchers in drug discovery and development, solubility is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[1] In synthetic chemistry, solubility governs the choice of solvents for reactions, purification, and crystallization. As such, a thorough understanding of the solubility of this compound is not merely academic but a practical necessity for its successful application.

This guide will first deduce a qualitative solubility profile for this compound by examining its molecular structure and drawing parallels with related benzaldehydes. It will then provide robust, step-by-step protocols for determining its solubility experimentally, a crucial step for any research program.

Predicted Solubility Profile of this compound

Direct, publicly available quantitative solubility data for this compound is limited. However, a reliable qualitative assessment can be made by dissecting its molecular structure and applying the principle of "like dissolves like."

The molecule consists of a benzaldehyde core with three substituents: a bromine atom, a fluorine atom, and a methyl group. The benzene ring and the methyl group are nonpolar, while the aldehyde, bromine, and fluorine groups introduce polarity. The overall molecule can be characterized as having low to moderate polarity.

Aqueous Solubility: The presence of the large, hydrophobic benzene ring suggests that this compound will have very low solubility in water.[2][3][4] While the aldehyde group can participate in hydrogen bonding with water, this is unlikely to overcome the hydrophobicity of the rest of the molecule.

Organic Solvent Solubility: It is predicted that this compound will exhibit good solubility in a range of common organic solvents. This is due to the compatibility of its aromatic and substituted structure with various solvent polarities.

Solvent Type Predicted Solubility Rationale
Polar Aprotic HighSolvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds and are expected to readily dissolve this compound.
Polar Protic Moderate to HighAlcohols such as methanol, ethanol, and isopropanol are likely to be effective solvents due to their ability to interact with the polar aldehyde group.
Nonpolar ModerateSolvents like toluene and hexanes may be less effective than polar solvents but could still dissolve the compound to a useful extent due to the nonpolar benzene ring and methyl group.
Chlorinated HighDichloromethane and chloroform are generally good solvents for aromatic compounds and are expected to be very effective.
Ethers HighDiethyl ether and tetrahydrofuran (THF) are predicted to be good solvents.

Experimental Determination of Solubility

While predictions are useful, empirical determination of solubility is essential for accurate and reproducible research.[5][6] The following are standard, reliable methods for determining the thermodynamic and kinetic solubility of a compound like this compound.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent, representing the true thermodynamic limit of its solubility.[7]

Principle: Excess solid compound is equilibrated with the solvent of interest over a period of time. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is measured.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant using a syringe and filter it through a 0.45 µm filter to remove all undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Diagram: Shake-Flask Method Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result prep1 Add excess solid to solvent in vial equil1 Seal and shake at constant temperature (24-48h) prep1->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 quant1 Analyze filtrate concentration via HPLC sep2->quant1 quant2 Compare to standard curve quant1->quant2 result1 Thermodynamic Solubility quant2->result1

Caption: Workflow for determining thermodynamic solubility.

Kinetic Solubility: High-Throughput Screening Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is often more relevant for early-stage drug discovery screening.[8]

Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The resulting precipitate is removed, and the remaining concentration in the solution is measured.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Cover the plate and incubate at a specific temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Precipitate Removal: Filter the contents of each well using a filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate, often by UV-Vis spectroscopy or HPLC.

Diagram: Kinetic Solubility Assay Workflow

G cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation & Precipitation cluster_sep Precipitate Removal cluster_quant Quantification cluster_result Result prep1 Prepare 10 mM stock in DMSO add1 Add stock solution to buffer (≤1% DMSO) prep1->add1 prep2 Add aqueous buffer to microtiter plate prep2->add1 inc1 Incubate with shaking (1-2h) add1->inc1 sep1 Filter plate centrifugation inc1->sep1 quant1 Analyze filtrate concentration (UV-Vis or HPLC) sep1->quant1 result1 Kinetic Solubility quant1->result1

Caption: Workflow for high-throughput kinetic solubility.

Implications for Researchers

A comprehensive understanding of the solubility of this compound is paramount for its effective use:

  • For Synthetic Chemists: Knowledge of its solubility in various organic solvents will inform the choice of reaction media, facilitating optimal reaction kinetics and simplifying purification processes such as crystallization and chromatography.

  • For Medicinal Chemists and Pharmacologists: Solubility data, particularly in aqueous buffers, is a critical early indicator of potential bioavailability issues. Poor aqueous solubility can necessitate formulation strategies such as the use of co-solvents or the development of prodrugs to enhance absorption.

  • For High-Throughput Screening: Understanding the kinetic solubility in DMSO/aqueous mixtures is essential for designing reliable biological assays and avoiding false negatives due to compound precipitation.

Conclusion

References

Navigating the Synthesis and Safety of 2-Bromo-4-fluoro-6-methylbenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide offers an in-depth exploration of the material safety, handling, and synthesis considerations for 2-Bromo-4-fluoro-6-methylbenzaldehyde (CAS No. 916792-19-3).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data from structurally analogous compounds to provide a robust framework for the safe and effective use of this chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol .[1] While specific physical properties for this compound are not extensively documented, data from analogous compounds suggest it is likely a solid at room temperature.

PropertyValueSource(s)
CAS Number 916792-19-3[1][2]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
Physical State Likely solidInferred from analogs
Storage Sealed in a dry environment at room temperature. For long-term storage, refrigeration is recommended.[1][3]

Hazard Identification and GHS Classification

Based on the hazard profiles of structurally similar brominated, fluorinated, and methylated benzaldehydes, this compound is anticipated to pose the following hazards.

Hazard_Identification

Hazard Statements:

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[4][5][6]

  • H302: Harmful if swallowed.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

  • P264: Wash skin thoroughly after handling.[4][6]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[4]

Safe Handling and Experimental Workflow

The handling of this compound necessitates a controlled laboratory environment and strict adherence to safety protocols. The following workflow outlines the critical steps for its safe utilization in experimental settings.

Safe_Handling_Workflow

  • Engineering Controls: All work with this compound should be performed in a well-ventilated chemical fume hood.[6] Eyewash stations and safety showers must be readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Hygiene Measures: Avoid inhalation of dust or vapors.[6] Prevent contact with skin and eyes.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Fire and Explosion Hazard Data

While specific flammability data is unavailable, related benzaldehydes can be combustible at high temperatures.

  • Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, hydrogen bromide, and hydrogen fluoride.

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In case of a spill, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Eliminate all ignition sources.

  • Wear appropriate personal protective equipment (PPE).

  • For solid spills, carefully sweep or scoop up the material and place it in a designated, labeled waste container. Avoid generating dust.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. Its reactivity is primarily dictated by the aldehyde functional group and the substituted aromatic ring. It can participate in a variety of chemical transformations, including but not limited to:

  • Nucleophilic addition to the carbonyl group: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles.

  • Oxidation of the aldehyde to a carboxylic acid.

  • Reduction of the aldehyde to an alcohol.

  • Cross-coupling reactions (e.g., Suzuki, Heck, Stille) at the C-Br bond.

A plausible synthetic route to this compound could involve the bromination of 4-fluoro-2-methylbenzaldehyde or the formylation of 1-bromo-3-fluoro-5-methylbenzene. The synthesis of related compounds often involves the bromination of a corresponding toluene derivative followed by oxidation.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

Synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective

Abstract

2-Bromo-4-fluoro-6-methylbenzaldehyde is a highly functionalized aromatic building block crucial for the synthesis of complex molecular architectures in the pharmaceutical and agrochemical industries. Its specific substitution pattern offers multiple points for diversification, making it a valuable intermediate in drug discovery programs. This guide provides a comprehensive, technically detailed protocol for the regioselective synthesis of this target molecule, grounded in established principles of organic chemistry. We focus on a robust and scalable approach utilizing Directed ortho-Lithiation (DoL), a powerful strategy for C-H functionalization. The narrative emphasizes the mechanistic rationale behind procedural choices, troubleshooting, and safety considerations, aiming to equip researchers with the practical knowledge required for successful synthesis.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Aromatic aldehydes are cornerstone intermediates in organic synthesis, serving as precursors to a vast array of functional groups and molecular scaffolds. The precise arrangement of substituents on the aromatic ring dictates the ultimate biological activity and physical properties of the final compound. This compound, in particular, combines a synthetically versatile bromine atom (amenable to cross-coupling reactions), a metabolically stable fluorine atom, a sterically influencing methyl group, and a reactive aldehyde handle. This unique combination makes it an attractive starting material for constructing novel therapeutic agents.

Traditional methods for synthesizing such polysubstituted benzaldehydes can be lengthy and often suffer from poor regioselectivity, requiring tedious protection-deprotection sequences and chromatographic separations. Modern synthetic strategies, however, offer more elegant solutions. Among these, Directed ortho-Lithiation (DoL) has emerged as a premier tool for the regioselective functionalization of aromatic rings by transforming a typically inert C-H bond into a reactive organolithium species.[1][2] This guide details the application of this strategy for an efficient and predictable synthesis of the title compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound (I) points to the installation of the aldehyde group as the key final step. This can be achieved by formylating an organometallic precursor, specifically the aryllithium species (II). This intermediate, in turn, can be generated directly from the commercially available arene, 1-Bromo-3-fluoro-5-methylbenzene (III), via a regioselective deprotonation.

G cluster_main Retrosynthetic Pathway I Target: this compound (I) II Key Intermediate: Aryllithium Species (II) I->II Formylation (e.g., + DMF) III Starting Material: 1-Bromo-3-fluoro-5-methylbenzene (III) II->III Directed ortho-Lithiation (DoL)

Caption: Retrosynthetic analysis of the target compound.

The success of this strategy hinges on the predictable regioselectivity of the lithiation step. In the starting material (III), the aromatic ring possesses several C-H bonds. The regiochemical outcome of the deprotonation is governed by the directing ability of the existing substituents. The fluorine atom is a powerful Directed Metalation Group (DMG) that kinetically acidifies the protons at the adjacent ortho positions.[3] The lithiation of similar 1-bromo-3-fluorobenzene systems is well-documented to occur selectively at the C2 position, which is situated between the two halogen atoms. The methyl group at the C5 position is too distant to exert a significant electronic or steric influence on this outcome, making the C2 position the most electronically favorable site for deprotonation.

Therefore, our forward synthesis involves a one-pot, two-step procedure:

  • Regioselective lithiation of 1-Bromo-3-fluoro-5-methylbenzene at the C2 position using a strong lithium amide base at low temperature.

  • Quenching of the resulting aryllithium intermediate with an electrophilic formylating agent, N,N-dimethylformamide (DMF).

Detailed Synthetic Protocol

This protocol describes the synthesis on a 20 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Equipment
ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
1-Bromo-3-fluoro-5-methylbenzene189.0220.01.03.78 g
Diisopropylamine101.1924.01.23.35 mL
n-Butyllithium (2.5 M in hexanes)64.0622.01.18.8 mL
N,N-Dimethylformamide (DMF)73.0930.01.52.3 mL
Anhydrous Tetrahydrofuran (THF)---100 mL
Saturated aq. NH₄Cl---50 mL
Diethyl Ether---150 mL
Brine (Saturated aq. NaCl)---50 mL
Anhydrous Magnesium Sulfate (MgSO₄)---~5 g

Equipment:

  • 250 mL three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow

G cluster_workflow Synthetic Workflow A 1. Assemble dry glassware under inert atmosphere (Ar/N₂). B 2. Prepare LDA in situ: Add n-BuLi to Diisopropylamine in THF at -78 °C. A->B C 3. Add Substrate: Slowly add 1-Bromo-3-fluoro-5-methylbenzene to the LDA solution at -78 °C. B->C D 4. Stir for 1-2 hours at -78 °C to form the aryllithium. C->D E 5. Quench with Electrophile: Add anhydrous DMF and stir. D->E F 6. Warm to room temperature and quench with sat. aq. NH₄Cl. E->F G 7. Work-up: Extract with ether, wash with brine, dry over MgSO₄. F->G H 8. Purify: Concentrate and purify via column chromatography or recrystallization. G->H

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble the 250 mL three-neck flask, equipped with a magnetic stir bar, thermometer, and two rubber septa, while flame-drying under a stream of argon or nitrogen. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • LDA Formation: Add anhydrous THF (80 mL) and diisopropylamine (3.35 mL, 24.0 mmol) to the reaction flask via syringe. Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise over 10 minutes. A cloudy white precipitate of lithium diisopropylamide (LDA) may form. Stir the mixture at -78 °C for 30 minutes.

    • Rationale: LDA is prepared in situ to ensure it is fresh and highly reactive. It is a strong, sterically hindered base, which favors deprotonation over nucleophilic attack on the substrate.[1]

  • Lithiation: Dissolve 1-Bromo-3-fluoro-5-methylbenzene (3.78 g, 20.0 mmol) in anhydrous THF (20 mL). Slowly add this solution dropwise to the cold LDA mixture over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Anion Formation: Stir the resulting reaction mixture at -78 °C for 1.5 hours. During this time, the regioselective deprotonation occurs to form the desired aryllithium intermediate.

  • Formylation (Quench): Add anhydrous N,N-dimethylformamide (DMF) (2.3 mL, 30.0 mmol) dropwise to the reaction mixture at -78 °C. A color change is typically observed. Stir the mixture at -78 °C for an additional hour.

    • Rationale: DMF serves as an efficient "formyl-cation" equivalent. The aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which is stable at low temperatures.

  • Aqueous Quench and Work-up: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Continue stirring for 15 minutes as the mixture warms to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/isopropanol) to yield this compound as a solid.

Troubleshooting and Process Considerations

  • Low Yield: Incomplete lithiation is a common issue. Ensure all reagents and solvents are strictly anhydrous, as water will quench the organolithium species. The n-BuLi should be titrated before use to confirm its concentration.

  • Side Products: If the reaction is allowed to warm prematurely before the DMF quench, the aryllithium intermediate may undergo side reactions. Maintaining the -78 °C temperature is critical for selectivity.

  • Alternative Bases: While LDA is effective, other bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can also be used and may offer different selectivity profiles in more complex systems.

  • Scale-up: On a larger scale, managing the exotherm during the addition of n-BuLi and the aqueous quench is crucial. A jacketed reactor with controlled cooling is recommended for industrial production.

Conclusion

The synthesis of this compound is efficiently and regioselectively achieved through a Directed ortho-Lithiation strategy. By leveraging the powerful directing effect of the fluorine substituent, this method provides a direct and high-yielding route to a valuable synthetic intermediate. The protocol presented herein is robust and based on well-established chemical principles, offering a reliable procedure for researchers in the fields of medicinal chemistry and materials science. Careful attention to anhydrous conditions and temperature control are paramount to achieving success.

References

A Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluoro-6-methylbenzaldehyde (CAS: 916792-19-3)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-fluoro-6-methylbenzaldehyde, a key substituted aromatic aldehyde intermediate in synthetic chemistry. While publicly available data on this specific isomer is limited, this document synthesizes known information and provides expert guidance based on analogous compounds for its characterization, handling, and quality assessment. This guide is intended for researchers, chemists, and professionals in drug development who utilize complex building blocks in multi-step syntheses.

Chemical Identity and Significance

This compound is a trifunctionalized benzene ring derivative, making it a valuable intermediate for constructing complex molecular architectures. The orthogonal reactivity of the aldehyde, bromo, and fluoro groups allows for selective, stepwise transformations, which is a cornerstone of modern medicinal and materials chemistry. Its unique substitution pattern offers a specific steric and electronic profile for targeted syntheses.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 916792-19-3[1][2]

  • Molecular Formula: C₈H₆BrFO[1]

  • Molecular Weight: 217.04 g/mol [1]

Physicochemical Characterization

A foundational step upon receiving any chemical reagent is the verification of its physical properties against known standards. For this compound, empirical data is not extensively published. The following sections detail its known characteristics and provide protocols for in-lab verification.

Physical Appearance and Morphology

While specific vendor descriptions for this exact CAS number are not consistently available, analogous brominated and fluorinated benzaldehydes are typically solids at room temperature. For example, the closely related 2-Bromo-4-fluorobenzaldehyde is described as a "White to Light yellow powder to crystal".[3] Therefore, this compound is expected to be a white to off-white or light yellow solid , likely in a crystalline or powdered form.

Causality: The introduction of bromine and the overall planarity of the benzene ring contribute to efficient crystal lattice packing, resulting in a solid state at standard temperature and pressure. The color is indicative of purity; a pure compound should be white or off-white, whereas yellow or brown hues may suggest the presence of oxidized impurities or residual starting materials.

Core Properties

The fundamental physicochemical data for this compound are summarized below. The absence of experimentally determined melting and boiling points in readily accessible literature underscores the need for empirical verification by the end-user.

PropertyValueData Source
CAS Number 916792-19-3ChemScene[1], ChemicalBook[2]
Molecular Formula C₈H₆BrFOChemScene[1]
Molecular Weight 217.04ChemScene[1]
Melting Point Data Not AvailableSunway Pharm Ltd[4]
Boiling Point Data Not AvailableSunway Pharm Ltd[4]
Density Data Not AvailableSunway Pharm Ltd[4]
Solubility Profile

Quantitative solubility data is not published. A qualitative solubility assessment is a critical precursor to reaction setup and purification. Researchers should perform solubility tests in a range of common laboratory solvents.

Experimental Protocol for Solubility Testing:

  • To approximately 1-2 mg of the compound in a microvial, add 0.1 mL of the test solvent.

  • Agitate at room temperature and observe.

  • If dissolution does not occur, gently warm the mixture.

  • Record observations as "soluble," "partially soluble," or "insoluble."

Expected Solubility: Based on its structure, it is predicted to have good solubility in polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (EtOAc), and limited to poor solubility in non-polar solvents like hexanes and water.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensure the compound's stability and the safety of laboratory personnel. The protocols described are based on safety data sheets for structurally similar hazardous chemicals.[5][6]

Recommended Handling Protocol

Personnel must adhere to standard laboratory safety procedures when handling this compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[7]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.

  • Hygiene Measures: Avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.

Optimal Storage Conditions

To maintain the integrity of this compound, specific storage conditions are recommended.

  • Short-Term Storage: Keep the container tightly closed in a dry and well-ventilated place at room temperature.[4]

  • Long-Term Stability: For extended periods, storage at lower temperatures (-4°C to -20°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation, a common practice for reactive aldehydes.

  • Incompatibilities: Avoid strong oxidizing agents.

Logical Workflow for Quality Assessment

The initial physical appearance is the first node in a comprehensive quality control workflow. A researcher must validate a new batch of this reagent to ensure experimental success and reproducibility. The following diagram outlines this self-validating logical process.

G cluster_0 A Receipt of Reagent (CAS: 916792-19-3) B Visual Inspection (Color, Form: Solid?) A->B Start QC C Physicochemical Tests (Melting Point, Solubility) B->C Appearance OK? G Quarantine & Contact Vendor B->G NO D Spectroscopic Analysis (¹H NMR, ¹⁹F NMR, MS) C->D Properties Match Expectations? C->G NO E Confirmation of Identity, Purity, and Structure D->E Data Consistent with Structure? D->G NO F Proceed with Synthesis E->F YES E->G NO

Caption: Workflow for verifying the quality of this compound.

Conclusion

This compound is a specialized chemical intermediate whose physical properties are not widely documented. Based on chemical principles and data from analogous structures, it is expected to be a white to light-yellow solid. This guide provides the necessary framework for researchers to safely handle, store, and, most importantly, empirically verify the physical characteristics and identity of this compound. Adherence to the outlined quality assessment workflow is critical for ensuring the integrity of experimental outcomes in research and development.

References

An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-methylbenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. Substituted benzaldehydes are a cornerstone of organic synthesis, providing a versatile scaffold for constructing complex molecular architectures. Among these, 2-Bromo-4-fluoro-6-methylbenzaldehyde (CAS No. 916792-19-3) emerges as a highly valuable, trifunctionalized intermediate.[1][2][3] Its unique arrangement of an aldehyde, a bromine atom, a fluorine atom, and a methyl group offers a rich platform for synthetic diversification.

The aldehyde group serves as a reactive handle for nucleophilic additions and condensations, crucial for elongating carbon chains and introducing nitrogen-containing moieties.[4] The bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-heteroatom bonds.[5] Furthermore, the incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[6][7][8] This guide provides an in-depth analysis of the core characteristics of this compound, offering field-proven insights into its synthesis, reactivity, and application for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and analytical characteristics is the foundation of its effective use in synthesis.

Key Properties

The fundamental properties of this compound are summarized below. While experimentally determined data for properties such as melting and boiling points are not widely published, predictions based on its structure provide useful estimates.[9] For context, related isomers like 2-bromo-6-fluorobenzaldehyde exhibit a melting point in the range of 45-58°C.[10]

PropertyValueSource
CAS Number 916792-19-3[1][2][3]
Molecular Formula C₈H₆BrFO[1][2]
Molecular Weight 217.04 g/mol [1][2]
Predicted Boiling Point 257.5 ± 35.0 °C[9]
Predicted Density 1.575 ± 0.06 g/cm³[9]
SMILES CC1=CC(=CC(=C1C=O)Br)F[2]
InChIKey DQSGYGLIKSWXKJ-UHFFFAOYSA-N[11]
Predicted Spectroscopic Signatures

While a definitive experimental spectrum requires acquisition, the structure of this compound allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and product confirmation.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet is expected between δ 9.8-10.5 ppm. This downfield shift is characteristic of the deshielding effect of the carbonyl group.

    • Aromatic Protons (Ar-H): Two signals are anticipated in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, these protons will appear as doublets or doublet of doublets, showing coupling to each other and potentially long-range coupling to the fluorine atom.

    • Methyl Protons (-CH₃): A singlet is expected around δ 2.2-2.6 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal is expected in the range of δ 185-195 ppm.

    • Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 110-165 ppm. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF), and other carbons in proximity will exhibit smaller two- and three-bond couplings (²JCF, ³JCF). The carbons attached to bromine and the aldehyde group will also be identifiable by their characteristic shifts.

  • IR Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1715 cm⁻¹.

    • C-H Stretch (Aldehyde): Two weaker bands are anticipated near 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

    • C-F Stretch: A strong band is expected in the region of 1200-1300 cm⁻¹.

    • Aromatic C=C Stretches: Multiple bands of varying intensity will appear in the 1450-1600 cm⁻¹ region.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of polysubstituted aromatic compounds like this compound requires a strategic approach that considers the directing effects of the substituents. A plausible and efficient synthetic route can be designed based on established organometallic and electrophilic substitution reactions.[12]

Proposed Synthetic Workflow

A logical pathway involves the ortho-lithiation and subsequent formylation of a readily available precursor, 1-bromo-3-fluoro-5-methylbenzene. This approach leverages the directing effect of the fluorine atom to achieve the desired regioselectivity.

G A 1-Bromo-3-fluoro-5-methylbenzene B Directed ortho-Lithiation Intermediate A->B  1. LDA or n-BuLi  THF, -78 °C C This compound B->C  2. DMF  3. Aqueous Workup

Caption: Proposed synthesis of the title compound via directed ortho-lithiation.

Causality Behind Experimental Choices:

  • Directed ortho-Metalation (DoM): The fluorine atom is a modest ortho-directing group for lithiation. However, in the absence of stronger directing groups, it can effectively guide an organolithium reagent like n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) to one of the adjacent positions. The position between the fluorine and bromine is sterically hindered, making lithiation at the position between fluorine and the methyl group more favorable.

  • Formylating Agent: N,N-Dimethylformamide (DMF) is a standard and efficient electrophile for introducing a formyl (-CHO) group onto an organolithium intermediate. The reaction proceeds through a tetrahedral intermediate which, upon aqueous workup, collapses to the final aldehyde product.

  • Cryogenic Conditions: The reaction is performed at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate or unwanted electrophilic attack on the solvent.

Section 3: Core Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed sequentially or in tandem to build molecular complexity.

G main This compound suzuki Suzuki Coupling Product (C-C Bond Formation) main->suzuki ArB(OH)₂, Pd Catalyst, Base amination Reductive Amination Product (C-N Bond Formation) main->amination R₂NH, Reducing Agent (e.g., NaBH₃CN) wittig Wittig Reaction Product (C=C Bond Formation) main->wittig Ph₃P=CHR'

Caption: Key reactivity pathways of this compound.

  • Reactions at the Aldehyde Group: The electrophilic carbonyl carbon is a prime site for nucleophilic attack.

    • Reductive Amination: This is one of the most robust methods for forming C-N bonds.[13] The aldehyde reacts with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield the corresponding amine.[14][15][16] This reaction is fundamental in drug discovery for introducing basic nitrogen atoms, which are crucial for solubility and target binding.

    • Wittig Reaction: Allows for the conversion of the aldehyde into an alkene, providing a reliable method for C=C bond formation. This is useful for creating linkers or modifying the core scaffold.

    • Condensation Reactions: Can undergo aldol or Knoevenagel condensations to form α,β-unsaturated systems, adding further points of diversification.

  • Reactions at the Bromo Group: The carbon-bromine bond is a versatile handle for metal-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[17] Aryl bromides are generally more reactive than aryl chlorides in these couplings, often requiring milder conditions.[5] This makes the bromo substituent an ideal synthetic handle for introducing new aryl or alkyl groups.[18][19][20][21]

    • Buchwald-Hartwig Amination: Enables the formation of C-N bonds by coupling the aryl bromide with an amine, providing an alternative to reductive amination for accessing arylamines.

    • Sonogashira Coupling: Facilitates the formation of C-C triple bonds by coupling with a terminal alkyne, a common bioisostere for other linear groups in drug molecules.

Section 4: Application in Drug Development

The specific substitution pattern of this compound makes it a privileged scaffold for constructing pharmacologically active molecules.

  • Metabolic Stability: The fluorine atom at the 4-position can block a potential site of metabolic oxidation (e.g., hydroxylation by cytochrome P450 enzymes), thereby increasing the half-life and bioavailability of a drug candidate.[4][7][8]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the molecule's overall conformation and binding to protein targets.[6][22]

  • Vectorial Synthesis: The orthogonal reactivity of the aldehyde and bromo groups allows for a highly controlled, step-wise synthesis. For instance, one could first perform a reductive amination on the aldehyde and then use the bromo group for a Suzuki coupling, or vice-versa. This vectorial approach is critical for building complex libraries of compounds for structure-activity relationship (SAR) studies.

This building block is ideally suited for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies where a substituted aromatic core is required.

Section 5: Experimental Protocols

The following protocols are self-validating systems, providing clear steps and rationale for safe handling and representative synthetic transformations.

Protocol 5.1: Safe Handling and Storage

Aromatic aldehydes can be irritants and should be handled with appropriate care.[23][24][25]

  • Exposure Controls: All manipulations should be performed in a certified chemical fume hood.[26]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile gloves, and NIOSH-approved safety glasses or goggles.[26][27]

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[25] Keep containers tightly sealed when not in use.[26]

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[27]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Protocol 5.2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki coupling of an aryl bromide, demonstrating a key transformation.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable phosphine ligand like SPhos or XPhos (0.03 mmol, 3 mol%).

  • Solvent Addition and Degassing: Add a solvent mixture, typically toluene/water (4:1, 5 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 5.3: Analytical Characterization Workflow

Confirming the identity and purity of a synthesized compound is a critical final step.

Caption: Standard workflow for the purification and analytical confirmation of a synthesized compound.

  • Thin Layer Chromatography (TLC): Use TLC to monitor the reaction's progress and identify a suitable solvent system for column chromatography.

  • Flash Column Chromatography: Purify the crude material using a silica gel column with the solvent system determined by TLC.

  • Structure Confirmation: Combine the pure fractions and confirm the identity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Purity Analysis: Determine the final purity of the compound using High-Performance Liquid Chromatography (HPLC) or LC-MS.

Conclusion

This compound stands out as a strategically designed building block for modern organic synthesis, particularly within the realm of drug discovery. Its trifunctional nature provides chemists with a powerful tool for creating diverse and complex molecules through controlled, high-yielding reactions. The interplay between the reactive aldehyde, the versatile bromo-substituent for cross-coupling, and the advantageous fluoro-group for modulating drug-like properties makes this compound a valuable asset for any research program aimed at developing novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers scientists to unlock its full potential in their synthetic endeavors.

References

Methodological & Application

Synthesis of Heterocycles Using 2-Bromo-4-fluoro-6-methylbenzaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-4-fluoro-6-methylbenzaldehyde in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Heterocyclic compounds are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to their diverse chemical reactivity and ability to engage with biological targets.[1][2] Among the myriad of available starting materials, this compound stands out as a particularly valuable building block. Its unique substitution pattern—a reactive aldehyde group, a versatile bromine atom amenable to cross-coupling reactions, and the modulating electronic effects of the fluorine and methyl groups—offers a powerful platform for the construction of complex molecular architectures.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in the synthesis of key heterocyclic systems. We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind the experimental choices, and provide a self-validating framework through predicted analytical data. This document is designed not as a rigid template, but as an in-depth guide to empower researchers to confidently and successfully utilize this versatile reagent in their synthetic endeavors.

I. Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[3] The Friedländer synthesis, a classic and reliable method for quinoline formation, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6] This reaction can be catalyzed by either acid or base.

Here, we present an adapted protocol for the synthesis of 8-Bromo-6-fluoro-2,5-dimethylquinoline from this compound. The choice of a base-catalyzed approach aims to minimize potential side reactions associated with the acid-sensitive aldehyde functionality.

Reaction Scheme:
Mechanistic Insight: The Rationale Behind the Friedländer Synthesis

The Friedländer synthesis can proceed through two primary mechanistic pathways, contingent on the reaction conditions.[4][5]

  • Aldol Condensation First: The reaction initiates with a base-catalyzed aldol condensation between the enolate of acetone and the aldehyde group of this compound. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the (in situ generated) amino group onto the carbonyl, followed by aromatization through water elimination, yields the quinoline product.

  • Schiff Base Formation First: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the precursor to this compound (assuming a domino reaction from a nitro precursor, for instance) and the carbonyl of the other reactant. This is then followed by an intramolecular aldol-type condensation and dehydration to furnish the quinoline ring.

Under the proposed basic conditions with a pre-formed amino group (if starting from 2-amino-4-fluoro-6-methylbenzaldehyde, which would be formed from the title compound), the aldol addition pathway is generally favored.

Visualizing the Friedländer Mechanism

Friedlander_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product A This compound C Aldol Adduct A->C Aldol Addition B Acetone Enolate B->C D α,β-Unsaturated Carbonyl C->D Dehydration (-H2O) E Cyclized Intermediate D->E Intramolecular Cyclization F 8-Bromo-6-fluoro-2,5-dimethylquinoline E->F Aromatization (-H2O)

Caption: Proposed mechanism for the Friedländer synthesis of 8-Bromo-6-fluoro-2,5-dimethylquinoline.

Detailed Experimental Protocol: Base-Catalyzed Friedländer Synthesis

This protocol is adapted from established procedures for the synthesis of substituted quinolines.[7][8]

Materials:

  • This compound (1.0 eq)

  • Acetone (10-20 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Ethanol or Methanol (as solvent)

  • Standard laboratory glassware for reflux, extraction, and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (e.g., 2.17 g, 10 mmol) in ethanol (30-50 mL).

  • Addition of Reagents: To the stirred solution, add acetone (e.g., 7.3 mL, 100 mmol) followed by a solution of potassium hydroxide (e.g., 1.68 g, 30 mmol) in a minimal amount of water or ethanol. Causality Note: The use of a significant excess of acetone drives the equilibrium towards product formation. A strong base like KOH is necessary to generate a sufficient concentration of the acetone enolate for the initial aldol reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). Expertise Insight: The disappearance of the starting aldehyde spot on the TLC plate is a key indicator of reaction completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water (50 mL) and extract with ethyl acetate or dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 8-Bromo-6-fluoro-2,5-dimethylquinoline.

Data Presentation: Expected Outcome and Characterization
ParameterExpected ValueJustification
Product 8-Bromo-6-fluoro-2,5-dimethylquinolineFriedländer annulation product
Yield 60-80%Typical yields for this type of reaction
Appearance Pale yellow solidCommon for substituted quinolines
¹H NMR (CDCl₃, 400 MHz) δ 7.5-8.0 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 2.6 (s, 3H, -CH₃), 2.5 (s, 3H, -CH₃)Predicted chemical shifts based on similar structures[9][10][11]
¹³C NMR (CDCl₃, 100 MHz) δ 158-162 (C-F), 145-150 (Ar-C), 130-140 (Ar-C), 120-130 (Ar-C), 110-120 (Ar-C-Br), 20-25 (-CH₃)Predicted chemical shifts based on known data for substituted quinolines[12]
Mass Spec (EI) m/z: 253/255 (M⁺, M⁺+2)Isotopic pattern for bromine

II. Synthesis of Substituted Quinazolines

Quinazolines and their derivatives are another class of nitrogen-containing heterocycles with immense therapeutic potential, exhibiting activities such as anticancer, antiviral, and anti-inflammatory effects.[13][14] A common and effective method for the synthesis of 2,4-disubstituted quinazolines involves the condensation of a 2-aminobenzonitrile with an aldehyde, followed by cyclization.

This section outlines a protocol for the synthesis of 2-(aryl)-8-bromo-6-fluoro-5-methylquinazoline, adapting established methodologies for this specific starting material.[15]

Reaction Scheme:

(Note: The starting 2-aminobenzonitrile would be synthesized from this compound in a separate step, for example, through conversion to an oxime followed by dehydration.)

Mechanistic Considerations

The synthesis of quinazolines from 2-aminobenzonitriles and aldehydes typically proceeds through the following steps:

  • Imine Formation: The reaction initiates with the formation of an imine between the amino group of the 2-aminobenzonitrile and the aldehyde.

  • Intramolecular Cyclization: The nitrile group is then attacked intramolecularly by the imine nitrogen, leading to a cyclized intermediate.

  • Tautomerization and Aromatization: The intermediate undergoes tautomerization and subsequent aromatization, often through oxidation or elimination, to yield the stable quinazoline ring system.

Visualizing the Quinazoline Synthesis Workflow

Quinazoline_Workflow cluster_synthesis Synthetic Pathway cluster_analysis Validation Start This compound Step1 Conversion to 2-Aminobenzonitrile Derivative Start->Step1 Intermediate 2-Amino-3-bromo-5-fluoro-1-methylbenzonitrile Step1->Intermediate Step2 Condensation with Aryl Aldehyde Intermediate->Step2 Product Substituted Quinazoline Step2->Product Analysis Spectroscopic Characterization (NMR, MS, IR) Product->Analysis

Caption: General workflow for the synthesis and validation of quinazolines from this compound.

Detailed Experimental Protocol: Synthesis of 2-(Aryl)-8-bromo-6-fluoro-5-methylquinazoline

This protocol is a composite of several reliable methods for quinazoline synthesis.[16][17]

Materials:

  • 2-Amino-3-bromo-5-fluoro-1-methylbenzonitrile (1.0 eq)

  • Aryl aldehyde (e.g., benzaldehyde) (1.2 eq)

  • Copper(I) iodide (CuI) or another suitable Lewis acid catalyst (10-20 mol%)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware for heating and purification

Procedure:

  • Reaction Setup: In a sealed reaction vial or a round-bottom flask, combine 2-amino-3-bromo-5-fluoro-1-methylbenzonitrile (e.g., 2.30 g, 10 mmol), the chosen aryl aldehyde (e.g., 1.27 g, 12 mmol), and the catalyst (e.g., CuI, 0.19 g, 1 mmol).

  • Solvent Addition: Add the solvent (DMSO or DMF, 20 mL) to the mixture. Causality Note: High-boiling polar aprotic solvents like DMSO or DMF are excellent for this type of condensation reaction, ensuring solubility of the reactants and providing a suitable temperature range.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (100 mL). A precipitate should form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Expected Outcome and Characterization
ParameterExpected ValueJustification
Product 2-(Aryl)-8-bromo-6-fluoro-5-methylquinazolineCondensation and cyclization product
Yield 50-75%Typical yields for this synthetic route
Appearance Off-white to yellow solidCommon for substituted quinazolines
¹H NMR (DMSO-d₆, 400 MHz) δ 8.0-8.5 (m, Ar-H), 7.4-7.8 (m, Ar-H), 2.7 (s, 3H, -CH₃)Predicted chemical shifts based on similar structures[17][18]
¹³C NMR (DMSO-d₆, 100 MHz) δ 155-165 (C-F, C=N), 140-155 (Ar-C), 120-140 (Ar-C), 110-120 (Ar-C-Br), 15-20 (-CH₃)Predicted chemical shifts based on known data for substituted quinazolines[19][20]
Mass Spec (ESI) m/z: [M+H]⁺ with isotopic pattern for bromineExpected ionization and isotopic signature

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and insights provided in this guide for the synthesis of quinolines and quinazolines demonstrate its potential in constructing complex, medicinally relevant scaffolds. The strategic positioning of the bromo, fluoro, and methyl groups allows for fine-tuning of the electronic and steric properties of the final products, making this building block an attractive choice for library synthesis and lead optimization in drug discovery programs. Further exploration of domino reactions and multi-component reactions starting from this aldehyde will undoubtedly unlock even more efficient and elegant pathways to novel heterocyclic entities.

References

The Strategic Application of 2-Bromo-4-fluoro-6-methylbenzaldehyde in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Complex Synthesis

In the intricate landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. Substituted benzaldehydes are a cornerstone of this process, offering a versatile handle for the construction of complex molecular architectures.[1] Among these, 2-Bromo-4-fluoro-6-methylbenzaldehyde emerges as a particularly valuable, albeit specialized, building block. Its unique trifecta of functional groups—a reactive aldehyde, a versatile bromine atom, and electronically and sterically influential fluorine and methyl groups—provides a powerful platform for the synthesis of a new generation of bioactive compounds.

This technical guide, intended for researchers, scientists, and drug development professionals, delves into the practical applications of this compound in medicinal chemistry. We will explore its role in the synthesis of key pharmacophores and provide detailed, field-proven protocols for its utilization in pivotal synthetic transformations. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Physicochemical Properties and Strategic Advantages

The judicious placement of the bromo, fluoro, and methyl substituents on the benzaldehyde ring is not arbitrary; it is a deliberate design to modulate the reactivity and properties of the molecule and its downstream derivatives.

PropertyValueSource
CAS Number 916792-19-3, 1370025-54-9[2][3]
Molecular Formula C₈H₆BrFO[2]
Molecular Weight 217.04 g/mol [2]
Purity Typically >97%[2]
  • The Aldehyde Group: This serves as a primary reaction site for a variety of transformations, including reductive aminations, aldol condensations, and the formation of heterocyclic rings.

  • The Bromine Atom: Positioned at the 2-position, it is an ideal handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, and amino moieties.

  • The Fluorine Atom: Located at the 4-position, it can significantly influence the pharmacokinetic properties of the final drug molecule, enhancing metabolic stability, membrane permeability, and binding affinity.

  • The Methyl Group: At the 6-position, it provides steric bulk that can influence the conformation of the molecule and its interactions with biological targets. It can also serve to block metabolic pathways.

Core Applications in the Synthesis of Bioactive Scaffolds

While specific, publicly documented examples of blockbuster drugs derived from this compound are not yet prevalent, its structural motifs are found in numerous classes of biologically active compounds. This building block is particularly well-suited for the synthesis of kinase inhibitors, anti-inflammatory agents, and antiviral compounds.

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols are presented as robust, adaptable starting points for the synthetic manipulation of this compound. The causality behind the choice of reagents and conditions is explained to empower the researcher to modify and optimize these procedures for their specific synthetic targets.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl substituents at the 2-position of the benzaldehyde.[4]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a boronic acid or its ester. The choice of ligand and base is crucial for an efficient catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination.[2]

Workflow Diagram:

Suzuki_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) Catalyst Add Catalyst System: - Pd Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) Reactants->Catalyst Solvent Add Degassed Solvent: (e.g., 1,4-Dioxane/H₂O) Catalyst->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heat Heat to 80-100 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Dilute (EtOAc/H₂O) Monitor->Quench Extract Separate Layers & Extract Aqueous Phase Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[6][7]

Reaction Principle: This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of a bulky, electron-rich phosphine ligand is often key to achieving high yields, especially with sterically hindered substrates.[8]

Workflow Diagram:

Buchwald_Hartwig cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - this compound (1.0 eq) - Amine (1.2 eq) - Base (e.g., NaOt-Bu, 1.4 eq) Catalyst Add Catalyst System: - Pd Precatalyst (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., XPhos, 4 mol%) Reactants->Catalyst Solvent Add Anhydrous Solvent: (e.g., Toluene) Catalyst->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heat Heat to 90-110 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Filter through Celite Monitor->Quench Extract Wash Filtrate (Water & Brine) Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry, oven-baked Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), and XPhos (4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[7]

Protocol 3: Base-Catalyzed Aldol Condensation (Claisen-Schmidt)

The aldehyde functionality can be readily employed in aldol condensation reactions to form α,β-unsaturated ketones, such as chalcones, which are known to possess a wide range of biological activities.[9]

Reaction Principle: The Claisen-Schmidt condensation is a variation of the aldol condensation between an aldehyde (with no α-hydrogens, like our title compound) and a ketone. A base, such as sodium hydroxide, deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone.

Workflow Diagram:

Aldol_Condensation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve in Ethanol: - this compound (1.0 eq) - Acetophenone derivative (1.0 eq) Base Add Aqueous Base: (e.g., NaOH) Reactants->Base Stir Stir at Room Temperature Base->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Pour into Ice/Water and Acidify (HCl) Monitor->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize

References

The Strategic Utility of 2-Bromo-4-fluoro-6-methylbenzaldehyde in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 2-Bromo-4-fluoro-6-methylbenzaldehyde, a seemingly simple aromatic aldehyde, has emerged as a highly versatile and valuable precursor for a range of pharmaceutical intermediates. Its unique trifecta of functional groups—a reactive aldehyde, a synthetically versatile bromine atom, and bioisosterically significant fluorine and methyl groups—provides a powerful toolkit for the medicinal chemist.

The aldehyde group serves as a linchpin for constructing complex molecular architectures through reactions such as reductive amination and condensations. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. Furthermore, the fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of the final drug candidate, while the methyl group can provide steric influence and modulate electronic properties. This combination of features makes this compound a key player in the synthesis of a variety of targeted therapies, particularly in the realm of kinase inhibitors.[1][2][3]

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for key synthetic transformations. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their drug development endeavors.

Key Synthetic Transformations and Their Mechanistic Underpinnings

The synthetic utility of this compound is primarily leveraged through two powerful reactions: the Suzuki-Miyaura coupling at the bromine position and reductive amination at the aldehyde function.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between sp²-hybridized carbon atoms.[4][5] In the context of this compound, this reaction is instrumental in building the core scaffolds of many kinase inhibitors and other complex pharmaceutical agents.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand is critical. For electron-rich and sterically hindered substrates like our benzaldehyde, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective but potentially leading to side reactions.[4]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step. The organic solvent ensures the solubility of the organic reactants and catalyst.[5]

Visualizing the Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Add Degassed Solvent: (e.g., Dioxane/H₂O) B->C D Inert Atmosphere: (N₂ or Ar Purge) C->D E Heat to Reaction Temp: (e.g., 80-100 °C) D->E F Monitor Progress: (TLC or LC-MS) E->F G Quench Reaction F->G H Aqueous Extraction G->H I Column Chromatography H->I J J I->J Characterization (NMR, MS)

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the resulting 4-fluoro-6-methyl-[1,1'-biphenyl]-2-carbaldehyde by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterValue/ConditionRationale
Stoichiometry Benzaldehyde: 1.0 equivLimiting reagent
Boronic Acid: 1.2-1.5 equivExcess ensures complete consumption of the starting material
Base: 2.0-3.0 equivSufficient to drive the reaction to completion
Catalyst Loading 1-5 mol%Balances reaction rate and cost
Temperature 80-110 °CProvides thermal energy to overcome activation barriers
Solvent Ratio 4:1 to 5:1 Dioxane/WaterOptimizes solubility of all components
Reductive Amination: Building Amine-Containing Scaffolds

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines.[6][7] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by its reduction to the corresponding amine.[8] This reaction is fundamental in pharmaceutical synthesis for introducing nitrogen-containing functional groups, which are prevalent in bioactive molecules.

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents that selectively reduce the iminium ion in the presence of the starting aldehyde are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice due to its mildness and tolerance of a wide range of functional groups. Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide byproducts.[8] More environmentally friendly options like using sodium borohydride in green solvents like glycerol are also being developed.[6]

  • Solvent: Aprotic solvents such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. For some reactions, protic solvents like methanol or ethanol can be employed.

  • pH: The reaction is often acid-catalyzed to facilitate the formation of the iminium ion. A catalytic amount of acetic acid is frequently added. However, the pH must be carefully controlled, as strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

Visualizing the Pathway: Reductive Amination

Reductive_Amination Start Aldehyde (R-CHO) + Amine (R'-NH₂) Imine_Formation Imine Formation H⁺ catalyst Start->Imine_Formation Imine Imine (R-CH=NR') Imine_Formation->Imine Reduction Reduction Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reduction Product Secondary Amine (R-CH₂-NHR') Reduction->Product

Caption: Key steps in the reductive amination pathway.

Detailed Protocol: Reductive Amination of this compound with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

  • Amine Addition: Add benzylamine (1.1 mmol, 1.1 equiv) to the solution, followed by a catalytic amount of glacial acetic acid (1-2 drops).

  • Imination: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the resulting N-(benzyl)-1-(2-bromo-4-fluoro-6-methylphenyl)methanamine by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterValue/ConditionRationale
Reagents Amine: 1.0-1.2 equivA slight excess of the amine can drive imine formation
Reducing Agent: 1.2-2.0 equivEnsures complete reduction of the intermediate imine
Catalyst Acetic Acid (catalytic)Facilitates dehydration in the imine formation step
Temperature Room TemperatureMild conditions prevent side reactions and are sufficient for most substrates
Solvent Anhydrous DCM or DCEAprotic solvent prevents unwanted reactions with the reducing agent

Safety and Handling

As with any chemical synthesis, proper safety precautions are essential when working with this compound and the reagents used in its transformations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10]

  • Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9] Avoid contact with skin and eyes, and do not breathe dust.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[10]

Hazard Summary Table:

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
H315: Causes skin irritationSkin Irritation (Category 2)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[9]
H319: Causes serious eye irritationEye Irritation (Category 2A)P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
H335: May cause respiratory irritationSTOT SE (Category 3)P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[9]

Conclusion

This compound stands out as a strategically designed building block for pharmaceutical research and development. Its capacity to undergo selective and high-yielding transformations, such as Suzuki-Miyaura coupling and reductive amination, provides a reliable and efficient pathway to complex molecular scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of novel pharmaceutical intermediates, ultimately contributing to the advancement of drug discovery.

References

Application Notes and Protocols for the Grignard Reaction with 2-Bromo-4-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Diaryl- and Aryl-alkyl-methanols

The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds with exceptional versatility and efficiency.[1][2][3] Discovered by Victor Grignard in 1900, this organometallic reaction has become indispensable in both academic research and industrial drug development for the synthesis of a wide array of compounds, particularly alcohols.[1][4] This application note provides a comprehensive guide to the experimental procedure for the Grignard reaction of 2-Bromo-4-fluoro-6-methylbenzaldehyde with a generic Grignard reagent (R-MgX), yielding a substituted secondary alcohol. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating experimental design. The steric hindrance and electronic effects of the substituted benzaldehyde present a nuanced challenge, requiring careful control of reaction conditions to achieve optimal yields and purity.

Reaction Scheme and Mechanism

The Grignard reaction proceeds in two principal stages: the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, followed by an acidic workup to protonate the resulting alkoxide.[1][4]

Overall Reaction:

Where Ar = 2-Bromo-4-fluoro-6-methylphenyl and R = an alkyl or aryl group.

Mechanism:

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[5] This potent nucleophile readily attacks the electrophilic carbonyl carbon of the aldehyde. The π-bond of the carbonyl group is broken, and its electrons are transferred to the oxygen atom, forming a magnesium alkoxide intermediate.[5][6] The subsequent addition of a protic acid in the workup step protonates the alkoxide to yield the final secondary alcohol product.[1][4]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere, away from moisture.
Methylmagnesium Bromide (CH₃MgBr)3.0 M solution in Diethyl EtherCommercially AvailableHandle as a pyrophoric reagent.
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentCommercially AvailableEssential for reaction success.[7]
Anhydrous Diethyl Ether (Et₂O)Dri-Solv or equivalentCommercially AvailableHighly flammable.[8]
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeCommercially AvailableUsed for quenching the reaction.[9]
Hydrochloric Acid (HCl)1 M Aqueous SolutionCommercially AvailableFor pH adjustment during workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Diethyl EtherReagent GradeCommercially AvailableFor extraction.
Nitrogen (N₂) or Argon (Ar)High PurityGas SupplierFor maintaining an inert atmosphere.

Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Schlenk line or inert gas manifold[10]

  • Syringes and needles

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Experimental Workflow Diagram

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware setup_apparatus Assemble Apparatus under Inert Gas prep_glassware->setup_apparatus prep_reagents Prepare Reagents setup_apparatus->prep_reagents add_aldehyde Add Aldehyde Solution to Flask prep_reagents->add_aldehyde cool_reaction Cool to 0°C add_aldehyde->cool_reaction add_grignard Slowly Add Grignard Reagent cool_reaction->add_grignard react Stir at Room Temperature add_grignard->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Et2O quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Workflow for the Grignard reaction.

Detailed Experimental Protocol

Part 1: Reaction Setup

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C for at least 4 hours and allowed to cool in a desiccator.[11] The apparatus should be assembled while hot and immediately placed under a positive pressure of dry nitrogen or argon.[11] This is crucial as Grignard reagents are highly sensitive to moisture.[2][7][8]

  • Reagent Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum, dissolve this compound (1.0 eq) in anhydrous THF (50 mL).

Part 2: Grignard Addition

  • Cooling: Cool the solution of the aldehyde to 0°C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via syringe through the rubber septum over a period of 30 minutes. Maintain the internal temperature below 5°C during the addition. The reaction is exothermic, and slow addition is necessary to control the reaction rate.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0°C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of cold saturated aqueous ammonium chloride solution (50 mL).[9] This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent. A white precipitate of magnesium salts will form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary alcohol.

Safety Precautions

  • Grignard Reagents: Grignard reagents can be pyrophoric and react violently with water, releasing flammable gases.[13] All manipulations should be carried out under an inert atmosphere in a fume hood.[10]

  • Anhydrous Ethers: Diethyl ether and THF are highly flammable and can form explosive peroxides upon standing.[8] Use from a freshly opened container or a properly maintained solvent purification system.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[12][13]

  • Exothermic Reaction: The Grignard reaction is exothermic.[12][14] Have an ice bath readily available to control the reaction temperature and prevent a runaway reaction.

  • Quenching: The quenching process can be vigorous. Add the quenching solution slowly and with efficient stirring.

Characterization of the Product

The structure and purity of the synthesized 1-(2-Bromo-4-fluoro-6-methylphenyl)ethanol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and the presence of the fluorine atom.

  • Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl (-OH) group and the disappearance of the aldehyde carbonyl (C=O) group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

Troubleshooting

ProblemPossible CauseSolution
Reaction fails to initiate or proceeds slowly Inactive magnesium (if preparing the Grignard reagent in situ), wet glassware or solvents.Activate magnesium with iodine or 1,2-dibromoethane.[15] Ensure all glassware is flame-dried and solvents are anhydrous.[8][11]
Low yield of the desired product Enolization of the aldehyde by the Grignard reagent acting as a base.[16] Steric hindrance impeding the reaction.[17]Add the aldehyde to the Grignard reagent at a low temperature. Use a less sterically hindered Grignard reagent if possible.
Formation of a Wurtz coupling byproduct (R-R) Reaction of the Grignard reagent with unreacted aryl halide.Add the aryl halide slowly to the magnesium turnings during Grignard formation.
Recovery of starting aldehyde after workup Incomplete reaction or enolization.Increase the reaction time or temperature. Re-evaluate the reaction conditions to minimize enolization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2-Bromo-4-fluoro-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities for substituted benzaldehydes include:

  • Over-oxidation product: The corresponding carboxylic acid, 2-Bromo-4-fluoro-6-methylbenzoic acid, is a frequent byproduct due to the aldehyde group's susceptibility to oxidation, which can occur with certain reagents or upon exposure to air over time.[1]

  • Unreacted starting materials: Depending on the specific synthesis, residual starting materials may be present. For instance, if the synthesis involves the bromination of 4-fluoro-6-methylbenzaldehyde, some of this starting material may remain.

  • Isomeric impurities: In syntheses involving electrophilic aromatic substitution, there is a possibility of forming other brominated isomers, although the directing effects of the existing substituents often favor the desired product.

  • Residual solvents: Solvents used in the reaction or initial work-up may be carried through.

Q2: My crude product is a dark oil/solid. What's the best first step for purification?

A2: For a significantly impure crude product, a simple aqueous work-up is an excellent initial purification step. This can be followed by a more rigorous technique like column chromatography or recrystallization. A typical work-up involves dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washing sequentially with:

  • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like 2-Bromo-4-fluoro-6-methylbenzoic acid.

  • Water to remove any residual water-soluble impurities.

  • A saturated aqueous solution of sodium chloride (brine) to aid in the separation of the organic and aqueous layers and to remove the bulk of the dissolved water from the organic layer.

This initial wash can significantly improve the purity of your product before proceeding to more advanced purification techniques.

Q3: When should I choose column chromatography over recrystallization?

A3: The choice between column chromatography and recrystallization depends on the nature of the impurities and the physical state of your product.

  • Column chromatography is generally more effective for separating compounds with different polarities. If your crude product contains multiple impurities with varying polarities, or if the impurities are structurally very similar to the product, column chromatography is the preferred method. It is also suitable for purifying oils that do not readily crystallize.

  • Recrystallization is an ideal technique for removing small amounts of impurities from a solid product. It is most effective when the desired compound is highly crystalline and the impurities have different solubility profiles in the chosen solvent system. If you have a solid product with a relatively high purity to begin with, recrystallization can be a very efficient final purification step.

Q4: Can I use distillation for purification?

A4: While distillation is a common purification technique for liquids, its applicability to this compound needs careful consideration. A patent for the closely related 2-bromo-4-fluorobenzaldehyde mentions purification by distillation under reduced pressure.[2] Given that this compound is likely a solid or high-boiling liquid at room temperature, vacuum distillation (short-path or Kugelrohr) could be a viable option, particularly for removing non-volatile impurities. However, care must be taken as aromatic aldehydes can be prone to decomposition at elevated temperatures.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low yield after aqueous work-up - Emulsion formation during extraction.- Product is somewhat water-soluble.- To break emulsions, add a small amount of brine or gently swirl the separatory funnel instead of vigorous shaking.- Perform multiple extractions (3-4 times) with the organic solvent to ensure complete recovery of the product from the aqueous layer.
Product appears as an oil and will not crystallize - Presence of significant impurities.- The melting point of the product is low or it is an amorphous solid.- First, try to purify a small amount by column chromatography to obtain a pure seed crystal. Add this seed crystal to the oil to induce crystallization.- If seeding fails, column chromatography is the most appropriate purification method.
Column chromatography provides poor separation - Incorrect solvent system (eluent).- Column overloading.- The silica gel is too acidic or basic.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for substituted benzaldehydes is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A patent for a similar compound suggests an 8:1 mixture of petroleum ether and ethyl acetate.[3]- Ensure the amount of crude product loaded onto the column is not more than 1-5% of the mass of the silica gel.- For sensitive compounds, the silica gel can be neutralized by pre-flushing the column with the eluent containing a small amount (e.g., 0.1%) of a non-nucleophilic base like triethylamine.
Product discolors or decomposes on the column - The aldehyde is sensitive to the acidic nature of silica gel.- The aldehyde is oxidizing on the column.- Consider using a less acidic stationary phase, such as neutral alumina, for chromatography.- Work quickly and avoid leaving the compound on the column for extended periods. Use of an inert atmosphere (e.g., nitrogen or argon) during the process can also be beneficial.
White precipitate forms in the NMR tube (in CDCl₃) - Residual acidic impurities reacting with the product over time.- Slow oxidation to the less soluble carboxylic acid.- Ensure the product is thoroughly washed with sodium bicarbonate solution during the work-up to remove all acidic impurities.- Store the purified product under an inert atmosphere and in a cool, dark place to prevent oxidation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude product.

1. Preparation of the Column: a. Select an appropriate size glass column and securely clamp it in a vertical position in a fume hood. b. Prepare a slurry of silica gel in the chosen eluent (e.g., 8:1 petroleum ether:ethyl acetate). A typical ratio is ~50-100 g of silica gel per 1 g of crude product. c. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly. d. Add a layer of sand (~1 cm) on top of the silica gel bed to prevent disturbance upon sample loading. e. Drain the excess eluent until the solvent level is just at the top of the sand layer.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). b. Carefully apply the sample solution to the top of the silica gel using a pipette. c. Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding silica gel, and evaporating the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.

3. Elution and Fraction Collection: a. Carefully add the eluent to the column, taking care not to disturb the sand layer. b. Apply gentle pressure (using a pump or inert gas) to begin eluting the sample through the column. c. Collect the eluate in fractions (e.g., in test tubes). d. Monitor the separation by TLC analysis of the collected fractions.

4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: General Purification by Recrystallization

The ideal recrystallization solvent for this compound needs to be determined experimentally. Good starting points for substituted aromatic aldehydes include alcohols (methanol, ethanol), or mixed solvent systems like ethanol/water or ethyl acetate/hexanes.

1. Solvent Selection: a. In a small test tube, add a small amount of the crude product. b. Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent should show low solubility. c. Gently heat the mixture. The compound should be fully soluble at the boiling point of the solvent. d. Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals.

2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to just dissolve the solid. c. If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. d. If charcoal was added, perform a hot gravity filtration to remove it. e. Allow the clear solution to cool slowly to room temperature to allow for the formation of large crystals. f. Once at room temperature, place the flask in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of the ice-cold recrystallization solvent. i. Dry the crystals in a vacuum oven or desiccator.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude this compound Aqueous_Workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) Crude_Product->Aqueous_Workup Washed_Product Washed Product Aqueous_Workup->Washed_Product Solid Is the product solid? Washed_Product->Solid Recrystallization Recrystallization Solid->Recrystallization Yes Column_Chromatography Column Chromatography Solid->Column_Chromatography No Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

References

Common side reactions in the synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. We will explore the causality behind experimental choices and provide field-proven insights to optimize your reaction outcomes.

Guide Structure

This guide is structured around the two most common synthetic pathways for this compound. Each section provides a troubleshooting guide in a question-and-answer format, addressing specific issues, their mechanistic origins, and practical solutions.

  • Pathway A: Electrophilic Bromination of 4-fluoro-6-methylbenzaldehyde

    • Troubleshooting Guide & FAQs

  • Pathway B: Oxidation of 2-Bromo-4-fluoro-6-methyltoluene

    • Troubleshooting Guide & FAQs

  • General Purification & Characterization

  • References

Pathway A: Electrophilic Bromination of 4-fluoro-6-methylbenzaldehyde

This pathway involves the direct bromination of the commercially available 4-fluoro-6-methylbenzaldehyde. While direct, the regioselectivity of this reaction is complex due to the competing directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is activating and ortho, para-directing. The fluorine (-F) is deactivating but also ortho, para-directing. The aldehyde (-CHO) group is strongly deactivating and meta-directing. The desired product requires bromination at the C2 position, which is ortho to both the methyl and fluoro groups and meta to the aldehyde, making it the electronically favored product. However, side reactions are common.

Troubleshooting Guide & FAQs: Pathway A

Question 1: My reaction yields a significant amount of an isomeric byproduct. What is it and how can I minimize its formation?

Answer: The most common isomeric byproduct is 3-Bromo-4-fluoro-6-methylbenzaldehyde .

  • Mechanistic Cause: The formation of this isomer arises from the strong ortho, para-directing effect of the activating methyl group. While the C2 position is sterically hindered and electronically favored by all three groups, the C3 position is also activated (para to the methyl group). If the reaction conditions are not carefully controlled, bromination can occur at this site.

  • Troubleshooting & Optimization:

    • Control Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C). Lower temperatures increase the selectivity for the thermodynamically favored product.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).[1] Using NBS with a suitable acid catalyst (like H₂SO₄ or trifluoroacetic acid) can improve regioselectivity.[2]

    • Solvent Choice: Using a non-polar solvent can sometimes influence selectivity. However, for electrophilic aromatic substitution, polar solvents are often required. A common choice is an acid solution itself, like acetic acid.[2]

    • Slow Addition: Add the brominating agent dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, which favors the most reactive site and reduces side reactions.

Visualizing the Side Reaction

G start 4-fluoro-6-methylbenzaldehyde reagents + Br+ (from NBS/H+) start->reagents intermediate Carbocation Intermediate reagents->intermediate main_product This compound (Target Product) side_product 3-Bromo-4-fluoro-6-methylbenzaldehyde (Isomeric Impurity) intermediate->main_product  Major Pathway (C2 Attack) intermediate->side_product  Minor Pathway (C3 Attack)

Caption: Regioselectivity in the bromination of 4-fluoro-6-methylbenzaldehyde.

Question 2: My NMR spectrum shows the presence of a di-brominated species. How can this be avoided?

Answer: Over-bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.

  • Mechanistic Cause: The product, this compound, still contains an activated aromatic ring. Although the addition of a bromine atom is deactivating, a second bromination can occur under forcing conditions.

  • Troubleshooting & Optimization:

    • Strict Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to ensure the starting material is consumed preferentially. Monitor the reaction closely by TLC or GC to stop it once the starting material is gone.

    • Reaction Time and Temperature: Avoid prolonged reaction times and elevated temperatures, which can drive the reaction towards the less favored di-brominated product.

Pathway B: Oxidation of 2-Bromo-4-fluoro-6-methyltoluene

This pathway is often preferred for its superior regioselectivity, as the substitution pattern is set by the commercially available starting material, 2-bromo-4-fluorotoluene.[3] The critical step is the selective oxidation of the benzylic methyl group to an aldehyde.

Troubleshooting Guide & FAQs: Pathway B

Question 1: The primary impurity in my product is 2-Bromo-4-fluoro-6-methylbenzoic acid. How do I prevent its formation and remove it?

Answer: This is a classic case of over-oxidation, the most common side reaction in this pathway.[4]

  • Mechanistic Cause: The aldehyde product is more susceptible to oxidation than the starting methyl group. Once formed, the aldehyde can be readily oxidized further to the corresponding carboxylic acid, especially if strong oxidizing agents are used.

  • Troubleshooting & Optimization:

    • Choice of Oxidant: Avoid harsh oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇). Opt for milder, more selective reagents:

      • Manganese Dioxide (MnO₂): Excellent for oxidizing benzylic alcohols to aldehydes. This would require a two-step process: benzylic bromination of the toluene followed by hydrolysis to the alcohol, then oxidation.

      • Cerium(IV) Ammonium Nitrate (CAN): Can be effective for direct oxidation of the methyl group under controlled conditions.

      • A common industrial route involves benzylic bromination with NBS and a radical initiator, followed by reaction with DMSO (Kornblum oxidation) or another suitable oxidant.[5]

    • Control Reaction Conditions: Maintain the recommended temperature and monitor the reaction progress diligently. Stopping the reaction at the point of maximum aldehyde formation is critical.

  • Purification Protocol: Alkaline Wash The carboxylic acid impurity is acidic, while the desired aldehyde is neutral. This difference in reactivity can be exploited for simple and effective purification.

    • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH). The acidic impurity will react to form a water-soluble carboxylate salt.[4]

    • Separation: Separate the aqueous layer. Repeat the wash 1-2 times.

    • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified aldehyde.

Question 2: My reaction is sluggish, and a significant amount of starting material remains. What can be done?

Answer: Incomplete conversion is often an issue of reaction kinetics or reagent deactivation.

  • Mechanistic Cause: The C-H bonds of the methyl group can be difficult to break. The chosen oxidant may not be sufficiently reactive under the selected conditions, or it may be degrading over the course of the reaction.

  • Troubleshooting & Optimization:

    • Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for the formation of the over-oxidation byproduct.

    • Re-evaluate the Oxidant: If using a solid-supported reagent like MnO₂, ensure it is freshly activated, as its activity can diminish with storage.

    • Consider a Two-Step Route: A more reliable, albeit longer, method is often benzylic halogenation followed by nucleophilic substitution/oxidation.

Visualizing the Oxidation Pathway

G start 2-Bromo-4-fluoro-6-methyltoluene reagents + [O] (Oxidizing Agent) start->reagents main_product This compound (Target Product) reagents->main_product Desired Oxidation side_product 2-Bromo-4-fluoro-6-methylbenzoic acid (Over-oxidation Impurity) main_product->side_product  Further Oxidation (Side Reaction)

Caption: Oxidation of 2-Bromo-4-fluoro-6-methyltoluene and the over-oxidation side reaction.

General Purification & Characterization

Question: What is the recommended method for final purification of this compound?

Answer: After addressing major impurities through chemical means (like an alkaline wash), the final purification is typically achieved by one of two methods:

  • Silica Gel Column Chromatography: This is the most common laboratory-scale method.

    • Solvent System: A non-polar/polar solvent system is used. A typical gradient might start with 100% hexanes and gradually increase the proportion of ethyl acetate or dichloromethane. The aldehyde is more polar than the starting toluene but less polar than the carboxylic acid.

    • Monitoring: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Recrystallization or Distillation:

    • If the product is a solid at room temperature, recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) can be a highly effective method for achieving high purity.

    • If the product is a liquid or a low-melting solid, vacuum distillation may be an option, although this is less common for this specific compound.

Impurity Profile Summary

Synthetic PathwayCommon ImpurityImpurity TypeRecommended Removal Method
Pathway A (Bromination)3-Bromo-4-fluoro-6-methylbenzaldehydeIsomericColumn Chromatography, Recrystallization
Pathway A (Bromination)Di-brominated speciesOver-reactionColumn Chromatography
Pathway B (Oxidation)2-Bromo-4-fluoro-6-methylbenzoic acidOver-oxidationAlkaline Wash (e.g., NaHCO₃ solution)
Pathway B (Oxidation)2-Bromo-4-fluoro-6-methyltolueneUnreacted SMColumn Chromatography, Distillation

References

Troubleshooting failed Suzuki coupling with 2-Bromo-4-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Bromo-4-fluoro-6-methylbenzaldehyde. This particular substrate, while valuable, presents a unique combination of steric and electronic challenges that can lead to low yields or complete reaction failure. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and achieve a successful synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of this sterically hindered aryl bromide.

Q1: My reaction shows little to no conversion of the starting material. Where do I begin troubleshooting?

A1: Low or no conversion with this compound is most often linked to an inefficient oxidative addition step, which is severely hampered by the steric bulk from the ortho-methyl and ortho-bromo substituents.[1][2] The catalyst system (palladium precursor and ligand) is the most critical factor.

Primary Action Points:

  • Evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. You require a bulky, electron-rich phosphine ligand that can promote the oxidative addition of a hindered aryl bromide.[3][4]

  • Check Your Base: The base is crucial for activating the boronic acid in the transmetalation step.[5][6] If the base is too weak, this step will be slow, stalling the catalytic cycle.

  • Increase Temperature: Sterically demanding couplings often require more thermal energy to overcome the activation barrier for oxidative addition and reductive elimination.

A logical first step is to systematically screen for a more appropriate ligand and stronger base, as detailed in the table below.

Table 1: Recommended Catalyst & Ligand Systems for Sterically Hindered Substrates

Ligand ClassSpecific LigandKey Features & RationaleRecommended Pd SourceTypical Loading (mol%)
Biaryl Phosphines SPhos, XPhosHighly bulky and electron-rich; excellent for promoting oxidative addition and reductive elimination of sterically demanding substrates.[3][4]Pd(OAc)₂, Pd₂(dba)₃1-2% Pd, 2-4% Ligand
Ferrocenyl Phosphines dppfBidentate ligand, forms stable complexes. Good general-purpose ligand but may be less effective than biaryl phosphines for extreme steric hindrance.Pd(dppf)Cl₂2-5%
Indenyl Phosphines R-PhosSpecifically designed for sterically hindered aryl halides, providing a highly active and stable catalytic system.[2][7]Pd(OAc)₂1-2% Pd, 2-4% Ligand
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable and active palladium complexes, often effective for challenging couplings including those with aryl chlorides.[5]PEPPSI-IPr, Pd(IMes)₂(dba)2-5%
Q2: I'm observing significant formation of side products. What are they, and how can I minimize them?

A2: The three most common side products in a struggling Suzuki reaction are the result of boronic acid homocoupling, protodeboronation, and aryl halide dehalogenation.

  • Homocoupling (Biaryl of Boronic Acid): This occurs when two molecules of your boronic acid couple together. It is almost always caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), initiating a catalytic cycle for homocoupling.[8][9]

    • Solution: Rigorous degassing of your solvent and reaction mixture is non-negotiable. Use a "freeze-pump-thaw" technique (3 cycles) for best results, or, at a minimum, sparge the solvent with an inert gas (Argon or Nitrogen) for 30 minutes before use. Always maintain a positive pressure of inert gas throughout the reaction.[9]

  • Protodeboronation (Boronic Acid → Arene): This is the replacement of the -B(OH)₂ group with a hydrogen atom. It is often catalyzed by the base, especially in aqueous media, and is a common decomposition pathway for unstable boronic acids.[8][10][11]

    • Solution: If you suspect this is an issue, first try using a fresh batch of boronic acid. If the problem persists, convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[12] These esters are more robust and slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its ambient concentration low and minimizing decomposition.[13]

  • Dehalogenation (Ar-Br → Ar-H): The starting material, this compound, is converted to 4-fluoro-6-methylbenzaldehyde. This can occur after oxidative addition if the palladium complex undergoes a reaction that introduces a hydride ligand, followed by reductive elimination.[8]

    • Solution: Ensure you are using anhydrous solvents, as water can sometimes be a hydride source. Certain bases or additives can also promote this. This side reaction is often suppressed by speeding up the desired catalytic cycle, so implementing the catalyst and ligand suggestions from Q1 will often reduce dehalogenation.

Q3: My boronic acid seems to be decomposing, but I'm not sure if it's protodeboronation or another issue. How can I proceed?

A3: Boronic acid instability is a frequent cause of low yields.[10] Besides protodeboronation, boronic acids can form cyclic trimers (boroxines) upon dehydration, which can have different reactivity and solubility.

Diagnostic Steps:

  • Run a Control Reaction: Use a simple, activated aryl bromide like 4-bromoanisole with your boronic acid under your standard conditions. If this reaction also fails, your boronic acid is likely the primary issue.

  • Use a More Stable Boron Reagent: The most robust solution is to switch from a boronic acid to an organotrifluoroborate salt (e.g., potassium aryltrifluoroborate) or a boronate ester (e.g., pinacol ester).[8][12] These are generally more stable crystalline solids that are less prone to decomposition on the shelf and in the reaction mixture.[12]

Protocol: General Procedure for Pinacol Ester Formation

  • In a round-bottom flask, dissolve the boronic acid (1.0 eq) and pinacol (1.1 eq) in a suitable solvent (e.g., THF or Toluene).

  • Add a drying agent, such as anhydrous MgSO₄, to remove water.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Filter off the drying agent and remove the solvent under reduced pressure. The resulting pinacol boronate ester can often be used directly in the Suzuki coupling without further purification.

Frequently Asked Questions (FAQs)

FAQ 1: Why is this compound considered a "challenging" substrate? This substrate combines two distinct challenges. First, it is sterically hindered due to the methyl group and the bromine atom being ortho to the coupling site. This makes it difficult for the palladium catalyst to access the C-Br bond for the initial oxidative addition step.[1] Second, while the para-fluoro group is electron-withdrawing (which typically helps oxidative addition), the ortho-methyl group is electron-donating, slightly counteracting this effect. The primary challenge, however, remains steric hindrance.[14]

FAQ 2: What is the role of water in the reaction? Is an anhydrous system better? The role of water is complex. A small amount of water is often beneficial, as it helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄ and can facilitate the transmetalation step.[15] However, excess water can promote protodeboronation of the boronic acid.[10] For anhydrous couplings using bases like K₃PO₄, a few equivalents of water relative to the substrate can actually be necessary to achieve good results.[14] If you are using a boronate ester, water is required for its hydrolysis to the active boronic acid. The ideal amount is often found through empirical optimization.

FAQ 3: How critical is degassing, and what is the best method? Degassing is absolutely critical. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst (forming palladium black) and promotes the homocoupling of the boronic acid, directly reducing your yield.[9][16] The most effective method is performing three "freeze-pump-thaw" cycles. A more common and often sufficient method is to vigorously sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use and to maintain an inert atmosphere over the reaction at all times.[9]

Visualized Workflows and Mechanisms

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Challenging Step for 2-Bromo-4-fluoro-6- methylbenzaldehyde PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation (Base, Ar'-B(OH)₂) PdII_Complex->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Troubleshooting_Tree start Reaction Failed (Low/No Conversion) check_catalyst Is the ligand appropriate for a hindered substrate? start->check_catalyst change_ligand Action: Switch to bulky, e⁻-rich ligand (e.g., SPhos, XPhos). check_catalyst->change_ligand No check_base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->check_base Yes change_base Action: Screen stronger bases. Consider solvent compatibility. check_base->change_base No check_temp Is the temperature high enough? (Typically 80-110 °C) check_base->check_temp Yes increase_temp Action: Increase temperature in 10 °C increments. check_temp->increase_temp No side_products Are side products observed? check_temp->side_products Yes homocoupling Homocoupling? Action: Improve degassing. (Freeze-Pump-Thaw) side_products->homocoupling Yes protodeboronation Protodeboronation? Action: Use fresh boronic acid or switch to pinacol ester. side_products->protodeboronation Yes

References

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis, minimize impurities, and ensure the highest quality of your final product.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the causality behind these problems and offer step-by-step protocols for resolution.

Q1: My final product shows persistent impurities after the oxidation of 2-bromo-4-fluoro-6-methyltoluene. What are these impurities and how can I prevent their formation?

A1: Understanding and Mitigating Oxidation-Related Impurities

The oxidation of the methyl group on the 2-bromo-4-fluoro-6-methyltoluene ring is a critical step, and several impurities can arise if the reaction is not carefully controlled.

Likely Impurities:

  • Over-oxidation to Carboxylic Acid: The most common impurity is the corresponding carboxylic acid (2-bromo-4-fluoro-6-methylbenzoic acid). This occurs when the oxidizing agent is too harsh or the reaction is allowed to proceed for too long.

  • Benzylic Halogenation: If a halogenating agent is used for subsequent steps or is present as a residual from a previous step, you might see the formation of a benzyl halide.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of the starting 2-bromo-4-fluoro-6-methyltoluene.

Causality and Prevention:

The selective oxidation of a methyl group to an aldehyde without further oxidation to a carboxylic acid is a known challenge in organic synthesis.[1] Strong oxidizing agents like potassium permanganate or potassium dichromate tend to favor the formation of the more stable carboxylic acid.[2]

Recommended Protocols for Minimizing Impurities:

  • Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. Cerium(IV) salts, such as ceric ammonium nitrate (CAN), are known to be excellent for the selective side-chain oxidation of alkyl-substituted arenes to aldehydes.[3] Another effective reagent is o-iodoxybenzoic acid (IBX), which is known for its high selectivity in oxidizing benzylic positions without over-oxidation.[3][4]

  • Reaction Conditions:

    • Temperature Control: Maintain a low to moderate reaction temperature to control the reaction rate and prevent over-oxidation.

    • Stoichiometry: Use a carefully controlled stoichiometry of the oxidizing agent. A slight excess may be needed for full conversion, but a large excess will promote byproduct formation.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC to quench the reaction as soon as the starting material is consumed.

Purification Strategy:

If over-oxidation does occur, the resulting carboxylic acid can typically be removed by an aqueous basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up. The acidic impurity will be extracted into the aqueous layer as its sodium salt, while the desired aldehyde remains in the organic layer.

Q2: I'm observing isomeric impurities in my product. How can I improve the regioselectivity of the initial bromination step?

A2: Controlling Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of this compound often begins with the bromination of a substituted toluene derivative. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of bromination.

Likely Impurities:

  • Isomeric Bromination Products: Depending on the starting material, you may obtain isomers where the bromine atom is at a different position on the ring. For instance, bromination of 4-fluorotoluene can yield both 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene.[5][6]

Causality and Prevention:

In the electrophilic bromination of a substituted toluene, the incoming bromine atom is directed by the existing functional groups. Both the methyl and fluoro groups are ortho-, para-directing. Therefore, careful selection of the starting material and reaction conditions is paramount.

Recommended Protocol for Regioselective Bromination:

Starting with 4-fluoro-2-nitrotoluene and using N-bromosuccinimide (NBS) in the presence of sulfuric acid and trifluoroacetic acid can lead to the desired 2-bromo-4-fluoro-6-nitrotoluene intermediate with high regioselectivity.[7] The nitro group can then be reduced to an amine and subsequently removed or converted to another functional group as needed for the final product.

Experimental Protocol for Bromination of 4-fluoro-2-nitrotoluene: [7]

  • Dissolve 4-fluoro-2-nitrotoluene in trifluoroacetic acid.

  • Slowly add sulfuric acid to the solution.

  • Add N-bromosuccinimide (NBS) in portions while maintaining the reaction temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into ice water and stir for 15 minutes.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Q3: My formylation step is giving low yields. What are the critical parameters to optimize?

A3: Enhancing the Efficiency of the Formylation Reaction

The introduction of the aldehyde group (formylation) is a key transformation. Low yields can be attributed to several factors, including the choice of formylating agent, reaction conditions, and potential side reactions.

Common Formylation Methods and Potential Issues:

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (e.g., from DMF and POCl₃). Incomplete reaction or decomposition of the intermediate can lead to low yields.

  • Duff Reaction: This involves the formylation of activated aromatic compounds with hexamethylenetetramine. It is generally only effective for electron-rich systems.

  • Palladium-Catalyzed Formylation: This modern approach uses carbon monoxide and a hydrogen source (like H₂) with a palladium catalyst.[8][9] Catalyst deactivation or suboptimal reaction conditions can affect the yield.

Troubleshooting and Optimization:

  • Reagent Purity: Ensure that all reagents, especially the formylating agent and solvents, are pure and anhydrous, as moisture can quench the reactive species.

  • Temperature and Reaction Time: These parameters are critical and need to be optimized for the specific substrate and formylation method. Monitor the reaction progress to determine the optimal reaction time.

  • Catalyst System (for Palladium-Catalyzed Formylation): The choice of ligand, palladium precursor, and base can significantly impact the reaction outcome.[8] Experiment with different ligand systems to find the most effective one for your substrate.

Alternative Two-Step Approach: Benzylic Bromination followed by Oxidation

An alternative and often more reliable method is a two-step process involving benzylic bromination followed by oxidation.

Experimental Protocol: [10]

  • Benzylic Bromination: React 2-bromo-6-fluorotoluene with hydrobromic acid and hydrogen peroxide under light to form 2-bromo-6-fluorobenzyl bromide.

  • Kornblum Oxidation: Treat the resulting benzyl bromide with dimethyl sulfoxide (DMSO) and a base like sodium bicarbonate to yield the desired aldehyde.

This method can offer higher yields and cleaner conversions compared to direct formylation.[10]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions that are frequently asked by researchers working on this synthesis.

Q: What is the most efficient overall synthetic route to this compound?

A: While several synthetic routes exist, a robust and efficient pathway often involves the following key transformations:

Synthetic_Pathway A 4-Fluorotoluene B 2-Bromo-4-fluorotoluene A->B Bromination (e.g., Br2, Fe/I2) C This compound B->C Oxidation (e.g., CAN or IBX)

Caption: A common synthetic route to this compound.

This route benefits from readily available starting materials and well-established reaction protocols. However, the bromination step can produce isomeric byproducts that require careful purification.[5]

Q: How can I effectively purify the final product from residual starting materials and byproducts?

A: A combination of purification techniques is often necessary to achieve high purity.

Purification StepTarget ImpurityRationale
Aqueous Wash (e.g., NaHCO₃) Carboxylic acid byproductConverts the acidic impurity to its water-soluble salt.
Bisulfite Adduct Formation Aldehyde productForms a solid adduct with the aldehyde, which can be filtered and then hydrolyzed back to the pure aldehyde.[11]
Column Chromatography Isomeric impurities, unreacted starting materialSeparates compounds based on their polarity.
Recrystallization Solid impuritiesA final polishing step to obtain a highly crystalline and pure product.
Q: What are the key safety considerations when working with the reagents involved in this synthesis?

A: Several reagents used in this synthesis are hazardous and require careful handling.

  • Bromine: Highly corrosive and toxic. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Strong Acids and Bases: Corrosive. Handle with care and appropriate PPE.

  • Oxidizing Agents: Can be highly reactive and may form explosive mixtures with organic materials. Handle with caution and avoid contact with combustible materials.

  • Solvents: Many organic solvents are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

III. References

  • Ditrich, K. (n.d.). Oxidation of methyl groups. Science of Synthesis.

  • Wikipedia. (2023). Étard reaction.

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorotoluene.

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.

  • ResearchGate. (2012). Can anyone tell me the best reaction conditions to oxidize a methyl group next to a carbon-carbon double bond?

  • ChemicalBook. (n.d.). 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis.

  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2- bromo- 4- fluorobenzaldehyde.

  • Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

  • PubMed Central. (n.d.). Site-selective electrooxidation of methylarenes to aromatic acetals.

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation.

  • PubChemLite. (n.d.). 2-bromo-6-fluoro-4-methylbenzaldehyde (C8H6BrFO).

  • Ossila. (n.d.). 2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6.

  • Sigma-Aldrich. (n.d.). 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5.

  • Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylbenzaldehyde technical grade 824-54-4.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Bromo-4-fluorotoluene in Modern Chemical Synthesis.

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.

  • PubChem. (n.d.). 2-Bromo-6-methylbenzaldehyde.

  • PubMed Central. (n.d.). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.

  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

  • ResearchGate. (n.d.). Continuous‐flow Synthesis of Aryl Aldehydes by Pd‐catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen.

  • Google Patents. (n.d.). US4351974A - Preparation of 3-bromo-4-fluorotoluene.

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-4-fluorobenzaldehyde | 59142-68-6.

  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methylbenzaldehyde | 176504-70-4.

  • LookChem. (n.d.). Reaction of trifluoroacetaldehyde with some bromoesters.

References

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and optimize your reaction conditions for improved yield, purity, and scalability.

Overview of Synthetic Strategies

The synthesis of this compound, a key building block in pharmaceutical and agrochemical research, primarily proceeds from the precursor 3-Bromo-5-fluorotoluene . The challenge lies in the regioselective introduction of a formyl group onto a sterically hindered and electronically complex aromatic ring. Two principal strategies dominate this transformation: Directed Ortho-Lithiation (DoM) and Vilsmeier-Haack Formylation .

While both routes can yield the desired product, they operate on different mechanistic principles and present unique sets of challenges. DoM typically offers superior regioselectivity and higher yields for this specific substitution pattern but requires stringent anhydrous conditions and the handling of pyrophoric reagents. The Vilsmeier-Haack reaction is often operationally simpler but can be sluggish with deactivated substrates and may lead to isomeric impurities if not carefully controlled.

G cluster_start Starting Material cluster_routes Primary Synthetic Routes cluster_end Target Product start 3-Bromo-5-fluorotoluene DoM Route A: Directed Ortho-Lithiation (DoM) start->DoM 1. n-BuLi, THF, -78°C 2. Anhydrous DMF VH Route B: Vilsmeier-Haack Formylation start->VH POCl3, Anhydrous DMF Heat end This compound DoM->end Aqueous Workup VH->end Aqueous Workup

Caption: Primary synthetic pathways to this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this transformation?

For laboratory-scale synthesis where high purity and regioselectivity are paramount, Directed Ortho-Lithiation (Route A) is strongly recommended. The fluorine and bromine atoms act as effective directing metalating groups (DMGs), ensuring that deprotonation occurs almost exclusively at the C2 position between them.[1][2] This method consistently provides higher yields of the target isomer compared to electrophilic substitution methods.

Q2: What are the primary safety concerns when performing these reactions?

  • Directed Ortho-Lithiation: The primary hazard is the use of organolithium reagents like n-butyllithium (n-BuLi), which are pyrophoric and react violently with water and protic solvents. All glassware must be oven- or flame-dried, and the reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Reactions are performed at cryogenic temperatures (-78 °C), requiring the use of a dry ice/acetone or similar cooling bath.

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts exothermically with water, releasing toxic HCl gas. N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q3: Can I use a different starting material, such as 2-fluoro-4-methylbenzaldehyde, and brominate it?

While electrophilic bromination of a substituted benzaldehyde is possible, it is not recommended for this target molecule. The aldehyde group is a meta-director, while the fluoro and methyl groups are ortho/para-directors. This conflict in directing effects would likely lead to a mixture of isomers that are difficult to separate, resulting in a low yield of the desired 2-bromo isomer.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Part A: Directed Ortho-Lithiation (DoM) Troubleshooting

Q: My reaction yields are consistently low or I recover only starting material.

Possible Cause 1: Ineffective Lithiation. This is the most common failure point. The formation of the aryllithium intermediate is critical for success.

  • Troubleshooting Steps:

    • Verify Reagent Activity: The titer (concentration) of your alkyllithium reagent must be known. n-BuLi solutions can degrade over time. Perform a titration (e.g., using diphenylacetic acid) before use.

    • Ensure Anhydrous Conditions: Any trace moisture will quench the n-BuLi. Flame-dry all glassware under vacuum and cool under a stream of inert gas. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Tetrahydrofuran (THF) is commonly used and must be free of peroxides and water.[3]

    • Maintain Cryogenic Temperatures: The lithiation step must be performed at -78 °C.[4] At higher temperatures, side reactions, such as lithium-halogen exchange or decomposition, can occur. Ensure your cooling bath remains stable throughout the addition of n-BuLi and the subsequent stirring period.

Possible Cause 2: Inefficient Electrophilic Quench. The aryllithium species is highly reactive and requires a suitable electrophile.

  • Troubleshooting Steps:

    • Use Anhydrous DMF: The formylating agent, DMF, must be anhydrous. Use a freshly opened bottle or DMF distilled over calcium hydride.

    • Control Addition: Add the DMF slowly to the aryllithium solution while maintaining the temperature at -78 °C. A rapid, uncontrolled addition can cause localized heating and side reactions.

    • Allow for Reaction: After adding the DMF, allow the reaction to stir at -78 °C for a period (e.g., 1 hour) before slowly warming to room temperature to ensure the reaction goes to completion.

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Low / No Product (DoM Route) check_BuLi Titrate n-BuLi? start->check_BuLi check_solvent Use Anhydrous Solvent/DMF? start->check_solvent check_temp Maintain -78°C Throughout? start->check_temp sol_BuLi Use fresh/titrated n-BuLi check_BuLi->sol_BuLi No sol_dry Flame-dry glassware, use fresh anhydrous solvents check_solvent->sol_dry No sol_temp Ensure stable cryogenic bath check_temp->sol_temp No sol_quench Add DMF slowly at -78°C check_temp->sol_quench Yes, but... (Quench issue)

Caption: Troubleshooting workflow for low yield in the DoM reaction.

Q: I am observing significant amounts of debrominated or defluorinated byproducts.

Possible Cause: Lithium-Halogen Exchange. While less common with bromine at low temperatures, n-BuLi can sometimes induce lithium-halogen exchange.[1]

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the temperature does not rise above -70 °C during lithiation.

    • Consider an Alternative Base: If lithium-halogen exchange is a persistent issue, switching to a non-nucleophilic, strong base like Lithium Diisopropylamide (LDA) can be effective. LDA is less prone to exchange reactions and still potent enough to deprotonate the activated ortho position.[1]

Part B: Vilsmeier-Haack Formylation Troubleshooting

Q: The reaction is very slow and gives a poor conversion rate.

Possible Cause: Deactivated Aromatic Ring. The Vilsmeier reagent is a relatively weak electrophile.[5] The starting material, 3-Bromo-5-fluorotoluene, is deactivated towards electrophilic aromatic substitution by the two electron-withdrawing halogen atoms.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: These reactions often require elevated temperatures (e.g., 80-100 °C) to proceed at a reasonable rate with deactivated substrates.[6] Monitor the reaction by TLC or GC-MS to find the optimal balance between reaction rate and decomposition.

    • Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can help drive the reaction to completion. A typical starting point is 1.5 to 3.0 equivalents.

    • Extend Reaction Time: Monitor the reaction over an extended period (e.g., 12-24 hours) to determine if full conversion can be achieved.

Q: The reaction mixture turns dark or forms a tar-like substance.

Possible Cause: Decomposition. This can be caused by excessive heat or impurities.

  • Troubleshooting Steps:

    • Control Reagent Addition: The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic. Prepare the reagent at 0 °C by adding POCl₃ dropwise to DMF before adding the substrate and heating.

    • Purify Reagents: Use freshly distilled POCl₃ and anhydrous DMF. Impurities can catalyze decomposition pathways at high temperatures.

    • Optimize Temperature: Find the minimum temperature required for an acceptable reaction rate to minimize the formation of degradation products.

Comparative Summary of Reaction Conditions

ParameterDirected Ortho-Lithiation (DoM)Vilsmeier-Haack Formylation
Key Reagents n-BuLi (or LDA), Anhydrous DMFPOCl₃, Anhydrous DMF
Temperature -78 °C (cryogenic)0 °C (reagent prep), then 80-100 °C
Atmosphere Strict Inert (Argon/N₂)Inert recommended, less critical
Typical Yield High (>80%)Moderate to Low (30-60%)
Regioselectivity Excellent (Ortho-directing groups)Moderate (Steric/electronic conflict)
Key Challenge Handling pyrophoric reagents, strict anhydrous conditionsSluggish reaction with deactivated substrate

Detailed Experimental Protocols

Protocol 1: Synthesis via Directed Ortho-Lithiation (DoM)

Materials:

  • 3-Bromo-5-fluorotoluene

  • n-Butyllithium (2.5 M in hexanes, freshly titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 3-Bromo-5-fluorotoluene (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

  • Remove the cooling bath and allow the reaction to warm slowly to 0 °C.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis via Vilsmeier-Haack Formylation

Materials:

  • 3-Bromo-5-fluorotoluene

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Ice

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (10 eq) and cool to 0 °C in an ice bath.

  • Slowly add POCl₃ (2.0 eq) dropwise with vigorous stirring. A thick, white precipitate (the Vilsmeier reagent) may form.[7]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 3-Bromo-5-fluorotoluene (1.0 eq) to the mixture.

  • Slowly warm the reaction to room temperature and then heat to 80-90 °C using an oil bath.

  • Maintain heating and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture by adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure.

References

Challenges in the scale-up synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the scale-up of this valuable synthetic intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, providing you with the foresight needed to troubleshoot and optimize your synthesis.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, notable for its role in constructing complex molecular scaffolds. The specific arrangement of its substituents—a bromine atom and a methyl group flanking a formyl moiety, with a fluorine atom para to the bromine—presents a unique set of challenges when transitioning from bench-scale synthesis to pilot or manufacturing scale. This guide focuses on one of the most reliable and regioselective synthetic strategies: the directed ortho-lithiation of 1-bromo-3-fluoro-5-methylbenzene, followed by formylation. We will dissect the critical parameters of this pathway to mitigate common scale-up pitfalls.

Recommended Synthetic Pathway: Directed Ortho-Lithiation and Formylation

The chosen pathway leverages the powerful directing effect of the fluorine atom in an ortho-lithiation reaction. Fluorine is a highly effective ortho-directing group, guiding deprotonation to its adjacent position with high fidelity, even in the presence of other halogens like bromine.[1][2] This regioselectivity is paramount for avoiding isomeric impurities that are often difficult to separate in later stages.

The overall transformation is a two-step, one-pot process:

  • Deprotonation: 1-bromo-3-fluoro-5-methylbenzene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures to form the aryl lithium intermediate.

  • Formylation: The highly reactive aryl lithium species is quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde after an aqueous workup.[3]

Synthetic_Pathway SM 1-Bromo-3-fluoro- 5-methylbenzene INT Aryl Lithium Intermediate SM->INT n-BuLi, THF -78 °C ADD Imine Adduct INT->ADD DMF -78 °C PROD 2-Bromo-4-fluoro- 6-methylbenzaldehyde ADD->PROD Aqueous Workup (e.g., NH4Cl) Troubleshooting_Tree start Low Yield or Impurity Profile? q1 Is Starting Material Consumed? (Check by GC/TLC) start->q1 a1_yes High SM Remaining q1->a1_yes No a1_no SM Consumed q1->a1_no Yes sol1 Suspect Inactive Base or Moisture - Titrate n-BuLi - Verify Anhydrous Conditions a1_yes->sol1 q2 Check for Secondary Alcohol Byproduct a1_no->q2 sol2 Suspect Over-addition or Temp Spike - Improve Stirring - Consider Inverse Addition - Check Cooling Efficiency q2->sol2 Yes sol3 Suspect Other Side Reactions - Analyze Byproducts by GC-MS - Review Temperature Profile q2->sol3 No

References

Stability and storage issues of 2-Bromo-4-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability, Proper Storage, and Experimental Success

Welcome to the technical support guide for 2-Bromo-4-fluoro-6-methylbenzaldehyde. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This compound, a versatile intermediate in pharmaceutical and chemical synthesis, possesses a unique combination of functional groups—an aldehyde, a bromine atom, and a fluorine atom—that dictate its reactivity and, consequently, its stability.[1]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter. We will delve into the causality behind storage and handling recommendations, providing you with the knowledge to maintain the compound's purity and ensure the success of your research.

Physicochemical Data Summary

A clear understanding of the compound's properties is the first step in proper handling. Below is a summary of key data, based on the target compound and its close structural analogs.

PropertyValueReference
Molecular Formula C₈H₆BrFO[2]
Molecular Weight 217.03 g/mol [2]
Appearance White to light yellow solid/powder[3]
Purity (Typical) ≥97%[3]
CAS Number 1370025-54-9 (close isomer: 2-Bromo-6-fluoro-4-methylbenzaldehyde)[2]

FAQs: Core Stability and Storage

This section addresses the most common questions regarding the long-term stability and storage of this compound.

Q1: What are the primary chemical reasons this compound might degrade, and what does degradation look like?

A1: The compound's structure contains two primary points of vulnerability: the aldehyde group and the halogenated aromatic ring.

  • Oxidation of the Aldehyde: The most common degradation pathway is the oxidation of the aldehyde group to the corresponding carboxylic acid (2-Bromo-4-fluoro-6-methylbenzoic acid).[4][5] This is an auto-oxidation process that can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities.[5][6] Visually, this can manifest as a change from a white or off-white solid to a yellowish or brownish hue.

  • Photochemical Reactions: Aromatic aldehydes are known to be sensitive to light.[7][8] UV or even strong visible light can provide the energy to initiate radical reactions or other unwanted transformations, leading to complex impurity profiles.[9]

  • Hygroscopicity and Hydrolysis: While specific data is limited, halogenated organic compounds can be susceptible to moisture.[10][11] Absorbed water can potentially participate in side reactions, especially if acidic or basic impurities are present.

Q2: What are the definitive, gold-standard storage conditions for maximizing the shelf-life of this compound?

A2: To mitigate the degradation pathways described above, stringent storage conditions are necessary. Based on recommendations for closely related analogs, the following protocol is advised:

  • Temperature: For long-term storage (1-2 years), a temperature of -20°C is recommended.[2] For short-term storage (1-2 weeks), -4°C (refrigerator) is acceptable.[2] Lower temperatures slow the rate of all chemical reactions, including oxidation.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This is the most critical step to prevent oxidation by displacing oxygen.

  • Container: Use an amber glass vial or a clear vial wrapped in aluminum foil to protect the compound from light.[12] The container must have a tight-fitting cap to prevent moisture ingress and maintain the inert atmosphere.[13][14]

  • Location: Store in a dark, dry place. A laboratory freezer or refrigerator designated for chemical storage is ideal.[3][12]

Q3: I received a new batch of the compound. How can I perform a quick quality check before using it in a critical reaction?

A3: A simple Thin-Layer Chromatography (TLC) analysis is a rapid and effective method to assess purity.

  • Procedure: Dissolve a small amount of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate alongside a co-spot with a reference standard if you have one. Develop the plate in an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Interpretation: A pure compound should show a single, well-defined spot. The presence of a second spot, particularly one with a lower Rf value (more polar), often indicates the presence of the oxidized carboxylic acid impurity. Any streaking or multiple spots suggest significant degradation.

Troubleshooting Guide: Common Experimental Issues

Even with proper storage, issues can arise during handling and use. This guide provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or low reaction yields in nucleophilic additions (e.g., Wittig, Grignard). 1. Degraded Starting Material: A portion of the aldehyde has oxidized to the unreactive carboxylic acid, reducing the effective molar quantity of the starting material. 2. Moisture Contamination: The compound or solvent has absorbed moisture, which can quench organometallic reagents or interfere with the reaction.1. Verify Purity: Run a TLC or NMR to confirm the purity of the aldehyde before use. If significant oxidation has occurred, consider purifying the material via column chromatography. 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use fresh, anhydrous solvents. Handle the compound under an inert atmosphere.
Formation of an unexpected acidic byproduct. In-situ Oxidation: The reaction conditions (e.g., exposure to air during a long reaction time, presence of certain reagents) may be causing the aldehyde to oxidize to the carboxylic acid during the experiment.Maintain Inert Atmosphere: Purge the reaction vessel with argon or nitrogen before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
The solid material has formed clumps and is difficult to weigh accurately. Moisture Absorption: The compound is likely hygroscopic and has absorbed atmospheric water, causing it to become sticky or clumpy.Dry the Compound: Dry the material under a high vacuum for several hours before use. For all subsequent handling, work quickly or use a glovebox to minimize exposure to air.

Protocols and Visual Workflows

Adhering to standardized protocols is essential for consistency.

Protocol 1: Recommended Aliquoting of a New Bottle

The best practice upon receiving a new bottle is to aliquot it into smaller, single-use quantities to prevent contamination and degradation of the entire stock.

  • Preparation: Move the sealed bottle of this compound, several small amber glass vials with screw caps, and weighing supplies into a glovebox or glove bag with a dry, inert atmosphere (Argon or Nitrogen).

  • Equilibration: Allow the sealed bottle to warm to the ambient temperature inside the glovebox before opening to prevent condensation of moisture onto the cold solid.

  • Dispensing: Carefully weigh the desired quantity of the compound into each of the smaller vials.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap threads with paraffin film.

  • Labeling: Clearly label each aliquot with the compound name, date, and quantity.

  • Storage: Place all aliquots back into a freezer at -20°C for long-term storage.

Diagrams

Visual aids can clarify complex relationships and workflows.

start This compound (Pure Compound) product1 2-Bromo-4-fluoro-6-methylbenzoic Acid (Oxidized Impurity) start->product1 Auto-oxidation product2 Photodegradation Byproducts start->product2 Photolysis oxidant Atmospheric O₂ oxidant->product1 light UV/Visible Light (hν) light->product2

Caption: Key degradation pathways for this compound.

A Receive Compound B Equilibrate to Room Temp in Glovebox A->B C Aliquot into Single-Use Amber Vials B->C D Backfill with Inert Gas (e.g., Argon) C->D E Seal Tightly & Wrap with Paraffin D->E F Store at -20°C in a Dark Location E->F G Retrieve Single Aliquot for Experiment F->G

Caption: Recommended workflow for handling and storage to ensure compound integrity.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Bromo-4-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-4-fluoro-6-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for this sterically hindered and functionally sensitive substrate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve optimal results in your synthetic endeavors.

Introduction: Understanding the Substrate's Challenges

This compound is a challenging substrate for palladium-catalyzed cross-coupling reactions due to a combination of steric and electronic factors.

  • Steric Hindrance: The bromine atom is flanked by two ortho-substituents (a methyl group and an aldehyde). This significant steric bulk can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, and can also slow the final reductive elimination step to release the product.[1][2]

  • Aldehyde Functionality: The aldehyde group can be problematic. It can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] Furthermore, the acidic α-proton of the aldehyde can be abstracted by strong bases, creating a proton source that can lead to a common side reaction: hydrodehalogenation, which replaces the bromine with a hydrogen.[4]

Successfully coupling this substrate requires a carefully selected catalytic system that can overcome these hurdles. The key lies in the choice of ligand, which modulates the catalyst's reactivity and stability.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors when selecting a catalyst system for this di-ortho-substituted substrate?

A1: The two most critical factors are the ligand's steric bulk and electron-donating ability .

  • Bulky Ligands: Sterically demanding ligands are essential to promote the reductive elimination step, which is often the rate-limiting step for forming sterically congested products.[5] They also create a coordinatively unsaturated metal center that facilitates oxidative addition.

  • Electron-Rich Ligands: Electron-rich ligands enhance the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide.[6][7]

For these reasons, bulky, electron-rich monophosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbenes (NHCs) are the primary choices for this class of transformation.[2][5][8]

Q2: Should I protect the aldehyde group before attempting the cross-coupling reaction?

A2: While not always mandatory, protecting the aldehyde group is a highly recommended strategy to avoid potential complications. Converting the aldehyde to a more robust, non-coordinating functional group, such as an acetal (e.g., a 1,3-dioxolane), can prevent catalyst inhibition and eliminate the possibility of hydrodehalogenation arising from the acidic aldehyde proton.[4] This approach adds two steps to the synthesis (protection and deprotection) but often results in cleaner reactions, higher yields, and more straightforward purification.

Q3: How do I choose between different palladium precatalysts, such as Pd(OAc)₂, Pd₂(dba)₃, or palladacycle precatalysts?

A3: The choice of precatalyst influences the ease of formation of the active Pd(0) species.

  • Pd(OAc)₂ and Pd₂(dba)₃: These are common and cost-effective sources of Pd(0) (after in-situ reduction). They are often used but may require an induction period for the active catalyst to form.

  • Palladacycle Precatalysts (e.g., G3-XPhos, G4-SPhos): These are pre-formed, air- and moisture-stable complexes that contain the ligand and a palladium center. They generate the active monoligated Pd(0) species rapidly and reproducibly upon activation with a base.[9] For challenging substrates like this, using a palladacycle precatalyst is often the most reliable approach, ensuring consistent generation of the active catalyst.

Q4: My reaction mixture is turning black. What does this signify and how can I prevent it?

A4: The formation of a black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[10] This indicates catalyst decomposition or aggregation. To prevent it:

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands or NHCs are crucial for stabilizing the Pd(0) catalytic species and preventing it from aggregating.[10]

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[10] It is critical to rigorously degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Control the Temperature: Excessively high temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of this compound
  • Potential Cause 1: Inefficient Oxidative Addition.

    • Why it happens: The steric hindrance from the two ortho substituents makes it difficult for the palladium catalyst to insert into the C-Br bond.

    • Solution: Switch to a more electron-rich and sterically bulky ligand. If you are using a ligand like PPh₃, it is likely insufficient. Move to a Buchwald-type ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[2][6] Consider using a more active palladacycle precatalyst.

  • Potential Cause 2: Catalyst Deactivation/Inhibition.

    • Why it happens: The aldehyde is coordinating to the palladium center, or impurities in your reagents (water, oxygen) are poisoning the catalyst. The nitrogen atom in some coupling partners (e.g., pyridines) can also inhibit the catalyst.[9]

    • Solution:

      • Protect the aldehyde group as an acetal before the coupling reaction.

      • Ensure all solvents and reagents are rigorously dried and degassed. Use fresh, high-purity reagents.

      • Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) to help prevent substrate coordination.

Issue 2: Significant Formation of the Dehalogenated Byproduct (4-fluoro-6-methylbenzaldehyde)
  • Potential Cause 1: Protonolysis via the Aldehyde.

    • Why it happens: A strong base can deprotonate the aldehyde, creating a proton source that quenches the Ar-Pd(II)-X intermediate, leading to hydrodehalogenation.[4]

    • Solution:

      • Protect the aldehyde group. This is the most effective solution as it removes the acidic proton.

      • Switch to a weaker base. If using a strong base like NaOtBu or LiHMDS, switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃.[4]

  • Potential Cause 2: β-Hydride Elimination from the Coupling Partner.

    • Why it happens: If your organometallic coupling partner (e.g., in a Suzuki or Negishi reaction) has β-hydrogens, β-hydride elimination can occur from the Ar-Pd(II)-R intermediate. This forms a palladium-hydride species which can then reductively eliminate the dehalogenated arene.[1][11]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination to form the desired product, which can outcompete the β-hydride elimination pathway.[1][4]

Logical Flow for Troubleshooting Low Yield

G start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes cause_oa Inefficient Oxidative Addition or Catalyst Deactivation sm_no->cause_oa sol_oa1 Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) cause_oa->sol_oa1 sol_oa2 Use Palladacycle Precatalyst (e.g., G3-XPhos) cause_oa->sol_oa2 sol_oa3 Protect Aldehyde Group cause_oa->sol_oa3 sol_oa4 Ensure Rigorous Inert Conditions cause_oa->sol_oa4 check_byproducts Major Byproducts Observed? sm_yes->check_byproducts byproducts_yes Yes check_byproducts->byproducts_yes Yes byproducts_no No (Complex Mixture or Decomposition) check_byproducts->byproducts_no No dehalogenation Dehalogenation Product? byproducts_yes->dehalogenation dehal_yes Yes dehalogenation->dehal_yes Yes dehal_no No dehalogenation->dehal_no No homocoupling Homocoupling Product? cause_homo Transmetalation Too Slow homocoupling->cause_homo cause_dehal Protonolysis or β-Hydride Elimination dehal_yes->cause_dehal sol_dehal1 Protect Aldehyde Group cause_dehal->sol_dehal1 sol_dehal2 Use Weaker Base (K3PO4, Cs2CO3) cause_dehal->sol_dehal2 sol_dehal3 Use Bulky Ligand to Accelerate Reductive Elimination cause_dehal->sol_dehal3 dehal_no->homocoupling sol_homo1 Screen Different Bases/Solvents cause_homo->sol_homo1 sol_homo2 Check Quality of Coupling Partner cause_homo->sol_homo2 cause_re Slow Reductive Elimination or Catalyst Decomposition byproducts_no->cause_re sol_re1 Use Bulky Ligand cause_re->sol_re1 sol_re2 Lower Reaction Temperature cause_re->sol_re2 sol_re3 Re-evaluate Solvent Choice cause_re->sol_re3

Caption: Troubleshooting Decision Tree for Low Yield Reactions.

Catalyst and Condition Recommendations

The following tables provide recommended starting conditions for common cross-coupling reactions. Optimization will likely be necessary for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling (with Arylboronic Acids)
ParameterRecommended ConditionRationale & Key Considerations
Pd Precatalyst G3-XPhos or G3-SPhos (1-3 mol%)Provides a reliable and rapid generation of the active catalyst.[5]
Ligand XPhos or SPhos (included in precatalyst)Bulky, electron-rich ligands are essential for overcoming steric hindrance.[1][2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that are effective in Suzuki couplings and minimize aldehyde-related side reactions.[5][12]
Solvent 1,4-Dioxane/H₂O (10:1) or TolueneAprotic polar solvents are generally effective. A small amount of water can aid in dissolving the base.[5]
Temperature 80 - 110 °CHigher temperatures are often needed to overcome the activation barrier for this hindered substrate.
Notes Protection of the aldehyde as an acetal is strongly recommended.
Table 2: Buchwald-Hartwig Amination (with Primary/Secondary Amines)
ParameterRecommended ConditionRationale & Key Considerations
Pd Precatalyst G3-RuPhos or Pd₂(dba)₃RuPhos is excellent for C-N coupling. Pd₂(dba)₃ is a common alternative.
Ligand RuPhos or tBuXPhos (1.5-2.2 mol eq. to Pd)These ligands are highly effective for C-N reductive elimination, even with hindered substrates.[8][13]
Base NaOtBu or LiHMDS (1.5-2 equivalents)Strong bases are required for deprotonating the amine.[14] Use with caution if aldehyde is unprotected.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are crucial.
Temperature 90 - 110 °CC-N coupling with hindered substrates typically requires elevated temperatures.
Notes Aldehyde protection is almost mandatory here due to the use of strong bases.
Table 3: Sonogashira Coupling (with Terminal Alkynes)
ParameterRecommended ConditionRationale & Key Considerations
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard catalyst for Sonogashira reactions.[15]
Co-catalyst CuI (1-10 mol%)The copper co-catalyst is crucial for the traditional Sonogashira mechanism.[15]
Ligand PPh₃ (included in catalyst) or XPhosFor hindered substrates, a "copper-free" Sonogashira using a bulky ligand like XPhos can be more effective and avoid alkyne homocoupling (Glaser coupling).[5][16]
Base Et₃N or i-Pr₂NH (2-5 equivalents, can be co-solvent)Amine base is required to neutralize HBr and deprotonate the alkyne.[5]
Solvent THF or TolueneStandard solvents for this reaction type.
Temperature RT - 80 °CReaction temperature depends heavily on the alkyne's reactivity.
Notes Ensure anaerobic conditions to prevent Glaser coupling, especially when using CuI.[9]

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol provides a standard method to protect the aldehyde, which is recommended prior to most cross-coupling reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq.), ethylene glycol (1.5 eq.), and toluene (approx. 0.2 M).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.02 eq.).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until all the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 2-(2-bromo-4-fluoro-6-methylphenyl)-1,3-dioxolane, can often be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of the protected substrate.

G cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup prep1 Add protected aryl bromide (1.0 eq.), boronic acid (1.2-1.5 eq.), and base (e.g., K3PO4, 2.0 eq.) to a dry flask. prep2 Seal flask with a septum. prep1->prep2 prep3 Evacuate and backfill with argon (3x). prep2->prep3 reagent1 Add degassed solvent (e.g., dioxane/water) via syringe. prep3->reagent1 reagent2 Add Pd precatalyst (e.g., G3-XPhos) under positive argon flow. reagent1->reagent2 reaction1 Heat reaction to 80-110 °C with vigorous stirring. reagent2->reaction1 reaction2 Monitor progress by TLC or LC-MS. reaction1->reaction2 reaction3 Cool, dilute with ethyl acetate, and wash with water and brine. reaction2->reaction3 reaction4 Dry organic layer, concentrate, and purify by column chromatography. reaction3->reaction4

Caption: General Workflow for the Suzuki Coupling Reaction.

  • Inert Atmosphere Setup: Add the protected aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.) to an oven-dried flask containing a magnetic stir bar. Seal the flask with a rubber septum.

  • Degassing: Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. Then, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) in one portion.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

  • Deprotection: The resulting acetal can be deprotected back to the aldehyde using acidic conditions (e.g., aqueous HCl in THF) to yield the final product.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Bromobenzaldehydes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted bromobenzaldehydes are cornerstone building blocks in modern organic synthesis, particularly within the realms of pharmaceutical discovery, agrochemicals, and materials science.[1][2] Their value is derived from the orthogonal reactivity of their two key functional groups: the aldehyde, which is a versatile handle for nucleophilic additions, condensations, and reductive aminations, and the carbon-bromine bond, which is an ideal participant in a host of powerful cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[3][4][5] This dual functionality allows for the sequential and controlled construction of complex molecular architectures.

The strategic placement of the bromine atom and other substituents on the aromatic ring is critical for tuning the electronic and steric properties of the final molecule. Consequently, the efficient and regioselective synthesis of these intermediates is of paramount importance. This guide provides an in-depth comparison of the primary synthetic routes to substituted bromobenzaldehydes, moving beyond simple protocols to explain the underlying mechanistic principles and strategic considerations. We will analyze direct bromination, formylation of bromo-arenes, oxidation of brominated precursors, and modern C-H activation strategies, providing the experimental data and field-proven insights necessary for researchers to make informed decisions in their synthetic planning.

Route 1: Direct Electrophilic Bromination of Substituted Benzaldehydes

This classical approach involves the direct installation of a bromine atom onto a pre-existing substituted benzaldehyde via electrophilic aromatic substitution. The success of this strategy is governed by the electronic nature and position of the substituents already on the ring, which dictate the regiochemical outcome.

Mechanistic Rationale & Strategic Considerations

The aldehyde group is a moderately deactivating, meta-directing group due to its electron-withdrawing nature. However, in the presence of strongly activating, ortho, para-directing groups (e.g., hydroxyl, methoxy, alkyl), the substitution pattern is controlled by the activating group.[6] This interplay of directing effects is the central challenge. For instance, bromination of a phenol derivative will be directed ortho or para to the hydroxyl group.

A significant drawback of using molecular bromine (Br₂) is the stoichiometric co-production of hydrobromic acid (HBr), which can be problematic for industrial applications and acid-sensitive substrates.[7][8] Innovative approaches seek to mitigate this by using HBr generated in situ in a catalytic cycle with an oxidizing agent, effectively utilizing both bromine atoms from the Br₂ source.[7][8]

Comparative Data: Bromination Methods
MethodBrominating AgentSolventKey AdvantagesKey Limitations
Classical Br₂Acetic Acid, CHCl₃Readily available reagents.Produces HBr byproduct; can lead to isomer mixtures.[8]
NBS N-BromosuccinimideAcetonitrile, CCl₄Milder than Br₂; easier to handle.Radical side-chain bromination can occur with benzylic protons.[9]
In-Situ HBr Utilization Br₂ (sub-stoichiometric) + HBr (in-situ) + Oxidizer (e.g., H₂O₂)Biphasic (Water/Organic)High atom economy; avoids HBr waste stream.[8]Requires careful control of reaction conditions to prevent aldehyde oxidation.
Pd-Catalyzed C-H Activation N-BromosuccinimideAcetic AcidExcellent ortho-selectivity via a directing group.[10]Requires a palladium catalyst and a directing group strategy (see Route 4).
Experimental Protocol: Regioselective Bromination of Salicylaldehyde

This protocol demonstrates the synthesis of 5-bromosalicylaldehyde, where the powerful ortho, para-directing hydroxyl group overrides the meta-directing aldehyde.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylaldehyde (12.2 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The product may begin to precipitate.

  • Workup: Pour the reaction mixture into 500 mL of ice-cold water with stirring. The crude 5-bromosalicylaldehyde will precipitate as a pale yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from aqueous ethanol to yield pure 5-bromosalicylaldehyde.

Route 2: Formylation of Substituted Bromobenzenes

This strategy employs an opposite retrosynthetic disconnection: the aldehyde functionality is introduced onto a pre-existing substituted bromobenzene. This approach offers superior regiocontrol, especially for the synthesis of ortho-substituted isomers, through the powerful technique of Directed ortho-Metalation (DoM).

Mechanistic Rationale: The Power of Directed ortho-Metalation (DoM)

DoM is a cornerstone of modern aromatic chemistry.[11] The process involves the deprotonation of an aromatic C-H bond positioned ortho to a Directing Metalation Group (DMG) by a strong organolithium base.[12] The DMG, typically a heteroatom-containing group like an amide, methoxy, or even a halogen, coordinates to the lithium cation, delivering the base to the adjacent proton and kinetically favoring its abstraction.[11][12] The resulting aryllithium species is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), to install the formyl group.[13] This method provides access to substitution patterns that are difficult or impossible to achieve via classical electrophilic substitution.

Caption: Directed ortho-Metalation (DoM) pathway for regioselective formylation.

Experimental Protocol: ortho-Formylation of 4-Bromoanisole
  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and 4-bromoanisole (9.35 g, 0.05 mol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 0.055 mol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 4.2 mL, 0.055 mol) dropwise. The reaction is often exothermic; maintain the temperature at -78 °C. Stir for an additional 2 hours at this temperature.

  • Workup: Quench the reaction by slowly adding 2 M hydrochloric acid (50 mL) while the solution is still cold. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting crude oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-bromo-5-methoxybenzaldehyde.

Route 3: Oxidation of Substituted Bromobenzyl Alcohols and Halides

This route is a functional group interconversion, converting a more readily available precursor like a bromobenzyl alcohol or bromobenzyl halide into the target aldehyde. The primary challenge is chemoselectivity: the oxidation must be stopped at the aldehyde stage without proceeding to the carboxylic acid.[14] This approach is particularly advantageous when the precursor alcohol is easily synthesized, for example, by reduction of a corresponding benzoic acid or ester.

Comparative Analysis of Oxidation Reagents

Modern oxidation chemistry offers a range of mild and selective reagents that largely avoid the toxicity and waste issues of older, chromium-based oxidants.

Reagent SystemTypeKey AdvantagesKey Limitations
TEMPO / Co-oxidant CatalyticHighly selective for 1° alcohols; uses air or bleach as terminal oxidant; mild conditions.[14][15]Can be slow for sterically hindered or electron-poor substrates.
Oxone® / NaBr StoichiometricInexpensive, simple procedure, effective for benzylic alcohols.[16]Can cause ring bromination on very electron-rich arenes.[16]
Dess-Martin Periodinane StoichiometricFast, reliable, broad substrate scope, neutral conditions.Expensive; generates iodinane waste.
MnO₂ StoichiometricHighly selective for benzylic and allylic alcohols; heterogeneous (easy removal).Requires a large excess of reagent; reactivity can vary with preparation method.[1]
Hydrolysis of Benzyl Halide HydrolysisUseful if the benzyl halide is the primary synthetic entry point.[17]Often requires harsh conditions (e.g., heating with CaCO₃) or specialized reagents (Sommelet reaction).[17][18]
Experimental Protocol: TEMPO-Catalyzed Aerobic Oxidation of 4-Bromobenzyl Alcohol
  • Setup: In a round-bottom flask open to the air (or with an air-filled balloon), combine 4-bromobenzyl alcohol (1.87 g, 10 mmol), copper(I) iodide (19 mg, 0.1 mmol, 1 mol%), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (16 mg, 0.1 mmol, 1 mol%), and 4-dimethylaminopyridine (DMAP) (12 mg, 0.1 mmol, 1 mol%) in acetonitrile (20 mL).[15]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).

  • Workup: Once the reaction is complete, filter the mixture through a short plug of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization from hexanes or short-path distillation to yield 4-bromobenzaldehyde.

Route 4: Advanced Synthesis via Palladium-Catalyzed C-H Activation

For syntheses requiring non-classical regioselectivity, particularly ortho-bromination of rings that lack a strong directing group for lithiation, palladium-catalyzed C-H activation has emerged as a powerful tool. This strategy utilizes a directing group to guide a palladium catalyst to a specific C-H bond, which is then cleaved and functionalized.

Mechanism & Application

A highly effective application of this is the synthesis of substituted 2-bromobenzaldehydes.[10] The aldehyde is first converted into a directing group, such as an O-methyloxime. This oxime then directs a palladium catalyst to the ortho C-H bond, which is subsequently brominated using a source like NBS. A final, simple hydrolysis step regenerates the aldehyde, yielding the pure ortho-bromo product with excellent selectivity.

Caption: Workflow for ortho-bromobenzaldehyde synthesis via C-H activation.

Strategic Decision-Making: How to Choose the Optimal Route

The selection of a synthetic route is a multi-factorial decision based on the desired substitution pattern, availability of starting materials, scale, and laboratory capabilities.

Route_Selection Start What is the desired substitution pattern? Q_Ortho Is the target an ortho-substituted bromobenzaldehyde? Start->Q_Ortho DoM Route 2: Directed ortho-Metalation is the most powerful and regioselective method. Requires cryogenic setup. Q_Ortho->DoM Yes Q_Activating Does the starting benzaldehyde have a strong ortho, para-directing group? Q_Ortho->Q_Activating No DirectBrom Route 1: Direct Bromination is feasible. Monitor for isomers. Q_Activating->DirectBrom Yes Q_Precursor Is the corresponding bromobenzyl alcohol or halide readily available? Q_Activating->Q_Precursor No Oxidation Route 3: Oxidation is the most direct and often cleanest route. Q_Precursor->Oxidation Yes C_H_Activation Consider advanced methods like Route 4 (C-H Activation) for challenging regioselectivity. Q_Precursor->C_H_Activation No

Caption: Decision flowchart for selecting a synthetic route.

Conclusion

The synthesis of substituted bromobenzaldehydes is a mature field that continues to evolve with the advent of new catalytic methods.

  • Direct Bromination (Route 1) remains a workhorse for substitution patterns governed by powerful activating groups.

  • Directed ortho-Metalation followed by formylation (Route 2) provides unparalleled regiocontrol for accessing ortho-substituted products and is the premier choice for that substitution pattern.

  • Oxidation of benzylic precursors (Route 3) offers a clean and high-yielding pathway, provided the starting materials are accessible, with modern catalytic methods like TEMPO-based systems offering excellent chemoselectivity.

  • Palladium-catalyzed C-H activation (Route 4) represents the cutting edge, enabling the synthesis of previously challenging isomers through directed functionalization.

By understanding the mechanistic underpinnings, advantages, and limitations of each approach, researchers can strategically design syntheses that are not only efficient and high-yielding but also precisely tailored to the target molecule's required substitution pattern.

References

A Senior Application Scientist's Guide to Purity Analysis of 2-Bromo-4-fluoro-6-methylbenzaldehyde by HPLC and a Comparison with Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Bromo-4-fluoro-6-methylbenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can directly influence the impurity profile of the subsequent API, making robust analytical control an indispensable part of the development lifecycle.

This guide provides an in-depth technical analysis of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. Grounded in scientific principles and regulatory expectations, this document will not only detail a validated HPLC protocol but also offer a critical comparison with alternative analytical techniques, namely Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC). The insights provided herein are designed to empower you to make informed decisions for the stringent quality control required in modern pharmaceutical development.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the quintessential analytical tool for assessing the purity of non-volatile and thermally labile compounds, a category into which many substituted benzaldehydes fall.[1] Its high resolving power, sensitivity, and adaptability make it the gold standard for separating a target compound from its structurally similar impurities.[2]

The choice of a reversed-phase HPLC method is a strategic one for a molecule like this compound. The non-polar stationary phase (typically C18) and a polar mobile phase provide an excellent mechanism for separating compounds based on their hydrophobicity.[3] This is particularly effective for distinguishing between the parent molecule and potential process-related impurities or degradation products, which often differ slightly in polarity.

An In-Depth HPLC Protocol for this compound

The following protocol is a robust starting point for the purity analysis of this compound, developed based on established methods for similar halogenated aromatic compounds and adherence to pharmacopeial principles.[4][5][6]

Experimental Protocol: HPLC Purity Determination
Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides excellent hydrophobic retention and resolution for a wide range of aromatic compounds. The specified dimensions and particle size offer a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier improves peak shape for the aldehyde and suppresses the ionization of any acidic impurities, leading to better retention and reproducibility.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and UV transparency.
Gradient Program 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% BA gradient elution is crucial for a stability-indicating method, ensuring the elution of both polar and non-polar impurities that may be present.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detector UV-Vis Diode Array Detector (DAD) at 254 nmThe aromatic ring of the analyte provides strong UV absorbance at 254 nm. A DAD allows for peak purity analysis and the detection of impurities with different UV spectra.
Sample Preparation Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile.Acetonitrile is a suitable solvent that is compatible with the mobile phase.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity analysis of this compound.

The Imperative of Method Validation: A Self-Validating System

A method is only as reliable as its validation. In the pharmaceutical industry, analytical method validation is a regulatory requirement, with the International Council for Harmonisation (ICH) Q2(R1) guideline being the global standard.[8][9] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10][11]

Key Validation Parameters for the HPLC Purity Method
Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]The analyte peak should be well-resolved from all other peaks. Peak purity analysis (using a DAD) should show no co-eluting impurities.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range of, for example, 50% to 150% of the nominal concentration.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For purity, the range should cover from the reporting threshold of the impurity to 120% of the specification.[9]
Accuracy The closeness of the test results to the true value.For impurities, this is often determined by spiking the sample with known amounts of impurities and calculating the percent recovery (e.g., 90-110%).[10]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).Relative Standard Deviation (RSD) should be ≤ 2.0% for the main component and typically ≤ 10% for impurities at the specification limit.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.
System Suitability To ensure that the chromatographic system is adequate for the intended analysis.Parameters such as resolution, tailing factor, and theoretical plates should be monitored and meet pre-defined criteria.
Forced Degradation Studies: The Key to a Stability-Indicating Method

To truly establish the specificity of a purity method, forced degradation (or stress testing) studies are indispensable.[13][14] These studies involve subjecting the this compound to harsh conditions to intentionally generate degradation products.[15][16] The goal is to demonstrate that the analytical method can separate these degradants from the parent compound and from each other.

Typical stress conditions include:

  • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

  • Oxidation: e.g., 3% Hydrogen Peroxide at room temperature.

  • Thermal Degradation: e.g., Heating the solid sample at 105 °C.

  • Photolytic Degradation: Exposing the sample to UV and visible light as per ICH Q1B guidelines.

A successful stability-indicating method will show a decrease in the main peak area with a corresponding increase in impurity peaks, and the mass balance should be close to 100%.[17]

A Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is often the method of choice, a comprehensive understanding of alternative techniques is crucial for a well-rounded analytical strategy. Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) present viable alternatives, each with its own set of advantages and limitations.[6][18][19]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For this compound, which has a moderate boiling point, GC with Flame Ionization Detection (GC-FID) can be an excellent method for purity determination.[4][5]

Advantages of GC:

  • High Efficiency and Resolution: Capillary GC columns can provide a very high number of theoretical plates, leading to excellent separation of volatile impurities.

  • Sensitivity: The FID is highly sensitive to organic compounds.

  • Speed: GC analyses can often be faster than HPLC, especially for simple mixtures.[20]

Disadvantages of GC:

  • Thermal Lability: Not suitable for compounds that degrade at the high temperatures of the injector and column.

  • Non-Volatile Impurities: Will not detect non-volatile impurities, which will remain in the injector or at the head of the column.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and quantitation capabilities.[6] It is a planar chromatographic technique where the separation occurs on a high-performance layer.

Advantages of HPTLC:

  • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.

  • Cost-Effective: Lower solvent consumption per sample compared to HPLC.

  • Flexibility: A wide range of stationary and mobile phases can be used, and post-chromatographic derivatization allows for the detection of a wide variety of compounds.

Disadvantages of HPTLC:

  • Lower Resolution: Generally offers lower resolution compared to HPLC and GC.

  • Quantitation Precision: While quantitative, the precision is typically lower than that of HPLC or GC.

Performance Comparison
Parameter HPLC GC HPTLC
Principle Partition chromatographyPartition chromatographyAdsorption/Partition chromatography
Applicability Non-volatile, thermally labile/stable compoundsVolatile, thermally stable compoundsWide range of compounds
Resolution Very HighHighestModerate to High
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (ng to µg)
Quantitation Excellent Precision (RSD < 2%)Excellent Precision (RSD < 2%)Good Precision (RSD 2-5%)
Throughput SequentialSequentialParallel (High)
Cost per Sample ModerateLow to ModerateLow
Potential Impurities Detected Process-related and degradation products (polar and non-polar)Volatile process-related impurities and degradantsWide range, depending on detection

Logical Framework for Analytical Method Selection

Method_Selection cluster_decision Decision Pathway cluster_methods Recommended Method Compound_Properties Analyze Compound Properties (Volatility, Thermal Stability, Polarity) Is_Volatile Is the compound and its key impurities volatile & thermally stable? Compound_Properties->Is_Volatile Need_Highest_Resolution Is highest resolution for volatile impurities required? Is_Volatile->Need_Highest_Resolution Yes High_Throughput_Screening Is high-throughput screening the primary goal? Is_Volatile->High_Throughput_Screening No Select_GC Select GC Need_Highest_Resolution->Select_GC Yes Select_HPLC Select HPLC Need_Highest_Resolution->Select_HPLC No High_Throughput_Screening->Select_HPLC No Select_HPTLC Select HPTLC High_Throughput_Screening->Select_HPTLC Yes

Caption: Logical relationship for selecting an analytical method.

Conclusion

The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method. This guide has detailed a comprehensive reversed-phase HPLC method that, when properly validated according to ICH guidelines, provides a high degree of assurance in the quality of this important pharmaceutical intermediate. The causality behind the selection of each parameter has been explained to provide a deeper understanding of the method's mechanics.

References

A Spectroscopic Guide to Differentiating 2-Bromo-4-fluoro-6-methylbenzaldehyde and Its Key Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecular isomers is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, while possessing the same molecular formula, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 2-Bromo-4-fluoro-6-methylbenzaldehyde and its closely related isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous differentiation using fundamental analytical techniques.

The strategic placement of bromo, fluoro, and methyl substituents on the benzaldehyde scaffold dramatically influences the electronic environment of the molecule. These subtle electronic variations are magnified in spectroscopic analyses, providing unique fingerprints for each isomer. Here, we will dissect the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a robust methodology for structural verification.

Molecular Structures of the Isomers under Investigation

A clear visualization of the isomers is essential to understand the origin of their spectroscopic differences. The primary compound of interest is This compound (Isomer 1) . For comparative purposes, we will analyze it alongside two key positional isomers: 4-Bromo-2-fluoro-6-methylbenzaldehyde (Isomer 2) and 2-Bromo-6-fluoro-4-methylbenzaldehyde (Isomer 3) .

G cluster_1 Isomer 1: this compound cluster_2 Isomer 2: 4-Bromo-2-fluoro-6-methylbenzaldehyde cluster_3 Isomer 3: 2-Bromo-6-fluoro-4-methylbenzaldehyde Isomer1 Isomer1 Isomer2 Isomer2 Isomer3 Isomer3

Caption: Molecular structures of the three benzaldehyde isomers being compared.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, which is dictated by the nature and position of neighboring substituents.[1]

¹H NMR Spectroscopy

The proton NMR spectra of these isomers will show distinct differences in the chemical shifts of the aldehyde and aromatic protons, as well as the multiplicity (splitting patterns) of the aromatic signals.

  • Aldehyde Proton (-CHO): This proton typically appears as a singlet in a downfield region (δ 9.5-10.5 ppm). Its exact position is influenced by the substituents at the ortho positions. For isomers with a halogen at an ortho position (Isomers 1, 2, and 3), the electron-withdrawing nature of the halogen will deshield the aldehyde proton, shifting it downfield.

  • Aromatic Protons (-ArH): The two aromatic protons in each isomer will have chemical shifts and coupling constants that are highly diagnostic. The electron-withdrawing effects of the aldehyde, bromine, and fluorine atoms generally deshield aromatic protons, while the electron-donating methyl group provides a shielding effect.[1]

  • Methyl Protons (-CH₃): These protons will appear as a singlet, typically in the range of δ 2.3-2.6 ppm. The electronic nature of the para substituent has a minor influence on its chemical shift.

Table 1: Predicted ¹H NMR Spectral Data Comparison

CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm) & MultiplicityMethyl-H (δ, ppm)
Isomer 1: 2-Bromo-4-fluoro-6-methyl~10.3 (s)~7.2 (d), ~7.0 (d)~2.5 (s)
Isomer 2: 4-Bromo-2-fluoro-6-methyl~10.4 (s)~7.6 (d), ~7.5 (d)~2.6 (s)
Isomer 3: 2-Bromo-6-fluoro-4-methyl~10.3 (s)~7.3 (s), ~7.1 (s)~2.4 (s)

Note: These are predicted values based on established substituent effects. Actual values may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded, appearing around δ 188-192 ppm.

  • Aromatic Carbons (C-Ar): The positions of the aromatic carbon signals are strongly influenced by the attached substituents. Carbons bonded to electronegative atoms like Br and F will have their signals shifted. The carbon bearing the fluorine atom will also exhibit C-F coupling, which can be a key diagnostic feature.

Table 2: Predicted ¹³C NMR Spectral Data Comparison

CompoundC=O (δ, ppm)C-Br (δ, ppm)C-F (δ, ppm)C-CH₃ (δ, ppm)CH₃ (δ, ppm)
Isomer 1: 2-Bromo-4-fluoro-6-methyl~189~120~165 (d)~142~21
Isomer 2: 4-Bromo-2-fluoro-6-methyl~188~128~163 (d)~145~22
Isomer 3: 2-Bromo-6-fluoro-4-methyl~189~118~164 (d)~148~21

Note: (d) indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy: Probing Vibrational Signatures

IR spectroscopy measures the vibrational frequencies of bonds within a molecule.[2] While the spectra of these isomers may appear broadly similar, key differences in the fingerprint region (1450-600 cm⁻¹) and subtle shifts in group frequencies can be used for differentiation.

  • C=O Stretch: The most prominent peak will be the strong carbonyl stretch of the aldehyde group, typically found between 1690-1715 cm⁻¹. The electronic effects of the ring substituents can shift this frequency; electron-withdrawing groups tend to increase the frequency.

  • C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aldehyde C-H stretch shows two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹.[3] The aliphatic C-H stretch from the methyl group will be observed between 2850-2960 cm⁻¹.

  • C-F and C-Br Stretches: The C-F stretching vibration gives a strong band in the 1250-1000 cm⁻¹ region. The C-Br stretch is found at lower frequencies, typically 600-500 cm⁻¹.

  • Aromatic C=C Bends: The pattern of C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.[3]

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

VibrationIsomer 1: 2-Br, 4-F, 6-MeIsomer 2: 4-Br, 2-F, 6-MeIsomer 3: 2-Br, 6-F, 4-Me
Aldehyde C=O Stretch ~1705~1708~1703
Aromatic C-H Stretch ~3050-3100~3050-3100~3050-3100
Aldehyde C-H Stretch ~2860, ~2760~2865, ~2765~2855, ~2755
Aliphatic C-H Stretch ~2925~2930~2920
C-F Stretch ~1240~1210~1220
C-H Out-of-Plane Bending Unique PatternUnique PatternUnique Pattern

Mass Spectrometry (MS): Unveiling Isotopic Patterns and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns. For these isomers, the most telling feature will be the isotopic signature of bromine.

  • Molecular Ion Peak (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum for all three isomers will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2). The nominal molecular weight is 217 g/mol .[4]

  • Fragmentation: While the initial fragmentation might be similar (e.g., loss of the -CHO group, M-29), the relative abundances of subsequent fragment ions may differ, reflecting the different stabilities of the resulting carbocations. The loss of a bromine radical (M-79/81) or a fluorine atom (M-19) are also plausible fragmentation pathways that can help in structural analysis.

Table 4: Key Mass Spectrometry Data

FeatureExpected Observation for All Isomers
Molecular Formula C₈H₆BrFO
Molecular Weight 217.03 g/mol
Molecular Ion (M⁺) Peaks at m/z ~216 and ~218 with ~1:1 intensity ratio.[5][6]
Key Fragments m/z ~187/189 [M-CHO]⁺, m/z ~137 [M-Br]⁺, m/z ~108 [M-Br-CHO]⁺

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be followed.

Workflow for Spectroscopic Analysis

G cluster_main General Analytical Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Isomer Sample Prep Sample Preparation (Dissolve in appropriate solvent) Sample->Prep NMR_Acq Data Acquisition (¹H, ¹³C, COSY, etc.) Prep->NMR_Acq IR_Acq Data Acquisition (ATR or Thin Film) Prep->IR_Acq MS_Acq Data Acquisition (EI or ESI, GC-MS) Prep->MS_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Analysis Spectral Interpretation (Chemical Shifts, Coupling) NMR_Proc->NMR_Analysis IR_Proc Data Processing (Baseline Correction) IR_Acq->IR_Proc IR_Analysis Spectral Interpretation (Functional Groups) IR_Proc->IR_Analysis MS_Proc Data Processing (Peak Identification) MS_Acq->MS_Proc MS_Analysis Spectral Interpretation (M⁺, Isotopes, Fragments) MS_Proc->MS_Analysis

Caption: Standardized workflow for the spectroscopic analysis of benzaldehyde isomers.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7] Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which ensures sharp, symmetrical peaks.[1]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds are typical. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A longer acquisition time and more scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol (ATR Method)
  • Sample Preparation: No special preparation is needed for a solid sample when using an Attenuated Total Reflectance (ATR) accessory. Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Place a small amount of the solid isomer onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[8]

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The isomers will be separated based on their boiling points and interaction with the GC column.

  • Ionization and Analysis: As each compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

  • Data Acquisition: The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragments.

  • Data Processing: Analyze the mass spectrum corresponding to the GC peak of the isomer. Identify the molecular ion peak (M⁺ and M+2) and major fragment ions.

Conclusion

The differentiation of this compound and its positional isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data, with unique chemical shifts and coupling patterns for each isomer directly mapping their atomic connectivity. Infrared spectroscopy offers a rapid method for confirming functional groups and can reveal subtle differences in the fingerprint region. Finally, mass spectrometry confirms the molecular weight and provides unequivocal evidence of the presence of a bromine atom through its characteristic isotopic pattern. By integrating the data from these orthogonal techniques, researchers can confidently verify the structure of a specific isomer, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-fluoro-6-methylbenzaldehyde is a key substituted aromatic aldehyde that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a halogen, a fluorine atom, and a methyl group flanking a reactive aldehyde, makes it a valuable intermediate for constructing complex molecular architectures. The synthesis of this compound typically involves the introduction of a formyl group (-CHO) onto a pre-functionalized aromatic ring. The choice of formylating agent is critical, as it dictates the reaction's efficiency, regioselectivity, safety profile, and scalability.

This guide provides an in-depth comparison of established and alternative synthetic methodologies for the formylation step, targeting researchers, chemists, and process development professionals. We will move beyond simple protocols to dissect the mechanistic underpinnings, performance metrics, and safety considerations of each approach. Our analysis will focus on the formylation of the logical precursor, 1-Bromo-3-fluoro-5-methylbenzene , providing the necessary data and insights to select the optimal synthetic route for your laboratory or production needs.

Synthetic Overview: The Formylation Challenge

The primary synthetic challenge lies in the efficient and regioselective introduction of a formyl group at the C2 position of the 1-bromo-3-fluoro-5-methylbenzene core. The electronic and steric effects of the existing substituents—the ortho, para-directing methyl group and the deactivating but ortho, para-directing halogen and fluorine atoms—create a complex landscape for electrophilic substitution. This guide will compare three distinct strategies for this transformation.

G cluster_0 Formylation Strategies Precursor 1-Bromo-3-fluoro-5-methylbenzene Vilsmeier Vilsmeier-Haack Reaction Precursor->Vilsmeier Method 1 (Benchmark) Duff Duff Reaction Precursor->Duff Method 2 (Alternative) Metalation Organometallic Route Precursor->Metalation Method 3 (Regioselective) Target This compound Vilsmeier->Target Duff->Target Metalation->Target

Caption: High-level workflow for the synthesis of the target aldehyde.

Method 1: The Vilsmeier-Haack Reaction (The Industry Benchmark)

The Vilsmeier-Haack reaction is arguably the most common and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Its widespread use is a testament to its broad substrate scope and generally good yields.

Principle & Mechanism

The reaction proceeds via the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent , from the interaction of a substituted amide (typically N,N-dimethylformamide, DMF) with an acid chloride (most commonly phosphorus oxychloride, POCl₃).[3][4] This iminium ion is a moderately strong electrophile that attacks the activated aromatic ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[1][5]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF VilsmeierReagent Vilsmeier Reagent (Electrophile) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Arene Aromatic Substrate VilsmeierReagent->Arene Attacks Arene Iminium Aryl Iminium Intermediate Arene->Iminium + Vilsmeier Rgt. Aldehyde Aryl Aldehyde Iminium->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol

  • Reagent Preparation: To a solution of the substrate, 1-bromo-3-fluoro-5-methylbenzene (1.0 equiv), in anhydrous DMF (10 volumes) at 0°C under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours). The reaction temperature is substrate-dependent and may require optimization.[3]

  • Workup: Cool the mixture to 0°C and cautiously pour it onto crushed ice. Add a saturated solution of sodium acetate or sodium bicarbonate until the mixture is neutral (pH ~7) to hydrolyze the iminium intermediate.

  • Extraction & Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Performance Analysis

  • Yield & Purity: The Vilsmeier-Haack reaction is known for providing moderate to high yields (60-85%) for activated systems. The purity is generally high after chromatographic purification.

  • Causality: The choice of POCl₃ is due to its high reactivity in forming the Vilsmeier reagent. While other acid chlorides like thionyl chloride can be used, POCl₃ is standard.[3] The reaction temperature is elevated to overcome the moderate deactivation of the ring by the bromo and fluoro substituents.

  • Limitations: The reaction is sensitive to strongly deactivating groups. Regioselectivity can be an issue if multiple activated positions are available, although in our target synthesis, the C2 position is favorably activated by both the methyl and fluoro groups.

Safety & Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic.[6] It reacts violently with water, releasing toxic fumes and HCl gas.[7][8] All handling must be performed in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.[10]

  • DMF: A potential reproductive toxin and should be handled with care.

Method 2: The Duff Reaction (A Milder Alternative)

The Duff reaction offers a classic alternative, particularly for the formylation of phenols.[11] However, with modifications, its scope can be extended to other activated aromatic systems. It avoids the use of phosphorus oxychloride, presenting a different safety profile.

Principle & Mechanism

The Duff reaction uses hexamethylenetetramine (HMTA) as the formyl carbon source in the presence of an acid catalyst.[12] HMTA acts as a precursor to an electrophilic iminium species. The reaction proceeds through the initial aminomethylation of the aromatic ring, followed by a series of steps including an intramolecular redox reaction and hydrolysis to furnish the final aldehyde.[11][13] For less-activated substrates, stronger acids like trifluoroacetic acid (TFA) are necessary to generate a sufficiently electrophilic species.[14]

G cluster_0 Iminium Ion Generation cluster_1 Substitution & Hydrolysis HMTA HMTA IminiumIon Iminium Electrophile HMTA->IminiumIon + H⁺ Acid Acid (e.g., TFA) Arene Aromatic Substrate IminiumIon->Arene Attacks Arene Intermediate Benzylamine-type Intermediate Arene->Intermediate + Iminium Ion Aldehyde Aryl Aldehyde Intermediate->Aldehyde Redox & Hydrolysis

Caption: Simplified mechanism of the Duff Reaction.

Experimental Protocol

  • Reaction Setup: In a round-bottom flask, dissolve 1-bromo-3-fluoro-5-methylbenzene (1.0 equiv) in trifluoroacetic acid (TFA, 5-10 volumes).

  • Reagent Addition: Add hexamethylenetetramine (HMTA, 2.0-3.0 equiv) portion-wise to the solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture and pour it into a mixture of ice and water. Add concentrated HCl and heat the mixture for an additional 1-2 hours to ensure complete hydrolysis of the intermediate imine.

  • Extraction & Purification: Cool the mixture and extract with a suitable solvent (e.g., diethyl ether). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Performance Analysis

  • Yield & Purity: The traditional Duff reaction is notorious for low to moderate yields (20-50%).[11][15] The use of strong acids like TFA can improve yields for non-phenolic substrates, but they may still be lower than those from the Vilsmeier-Haack reaction. Recent developments using mechanochemistry report higher yields and sustainability.[16]

  • Causality: The choice of acid is critical. While acetic acid works for highly activated phenols, a non-nucleophilic, strong acid like TFA is required to protonate HMTA sufficiently to formylate a less-activated ring like our substrate.[14]

  • Limitations: The primary limitation is often the yield. The reaction conditions (strong acid, heat) may not be suitable for sensitive substrates.

Safety & Handling

  • Hexamethylenetetramine (HMTA): A flammable solid that can cause allergic skin reactions upon contact.[17][18] Dust formation should be avoided.[19]

  • Trifluoroacetic Acid (TFA): A strong, corrosive acid. Handle with extreme care in a fume hood, using appropriate acid-resistant PPE.

Method 3: Ortho-Metalation and Formylation (The Regioselective Route)

For substrates where traditional electrophilic substitution gives poor regioselectivity or fails, an organometallic approach can provide a powerful alternative. This strategy relies on generating a nucleophilic aromatic species that then reacts with an electrophilic formylating agent.

Principle & Mechanism

This route involves a halogen-metal exchange reaction. 1-Bromo-3-fluoro-5-methylbenzene is treated with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), at cryogenic temperatures. This selectively replaces the bromine atom with lithium, generating a highly reactive aryllithium species. This nucleophile is then "quenched" by adding an electrophilic formyl source like DMF. Subsequent acidic workup hydrolyzes the intermediate to afford the desired aldehyde. This method offers exquisite control over regioselectivity, as the formyl group is introduced precisely at the position of the original halogen.

Conceptual Protocol

  • Setup: Under a strictly inert and anhydrous atmosphere (N₂ or Ar), dissolve 1-bromo-3-fluoro-5-methylbenzene (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried, three-necked flask.

  • Metalation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv) dropwise via syringe, keeping the internal temperature below -70°C. Stir for 30-60 minutes at this temperature.

  • Formylation (Quench): Add anhydrous DMF (1.5 equiv) dropwise to the aryllithium solution, again maintaining the temperature at -78°C.

  • Workup: After stirring for 1-2 hours, slowly warm the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ether. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography.

Performance Analysis

  • Yield & Purity: When successful, this method can provide good to excellent yields with very high purity, as side reactions related to regioselectivity are minimized.

  • Causality: The use of cryogenic temperatures (-78°C) is essential to prevent side reactions and decomposition of the highly reactive aryllithium intermediate. The entire process must be anhydrous as organolithium reagents react instantly with water.

  • Limitations: This method is technically demanding. It requires specialized equipment for handling air- and moisture-sensitive reagents and maintaining very low temperatures. It is also less amenable to large-scale synthesis compared to the Vilsmeier-Haack reaction.

Safety & Handling

  • n-Butyllithium (n-BuLi): Extremely pyrophoric (ignites spontaneously in air) and reacts violently with water. It must be handled by trained personnel under a robust inert atmosphere using proper syringe techniques. Severe skin and eye burns can result from contact.

Comparative Summary of Formylation Reagents

FeatureVilsmeier-Haack ReactionDuff ReactionOrganometallic Route
Formylating Agent Vilsmeier Reagent (from DMF/POCl₃)[3][4]Hexamethylenetetramine (HMTA)[11]Aryllithium + DMF
Reaction Conditions 0°C to 80°C, 4-12 h[3]80-100°C, 6-24 h (with TFA)[20]-78°C to 0°C, 2-4 h
Typical Yield Range 60-85% (Good to Excellent)20-60% (Low to Moderate)[11][15]50-80% (Good)
Regioselectivity Governed by EAS directing groupsGenerally ortho to activating groups[20]Absolute (at the site of metalation)
Key Advantages High reliability, good yields, scalableAvoids POCl₃, milder reagentsExcellent regiochemical control
Key Disadvantages Uses highly corrosive/toxic POCl₃[7]Often low yields, requires strong acid[15]Technically demanding, pyrophoric reagents
Safety Profile High Hazard: POCl₃ is highly corrosive and water-reactive.[8][10]Moderate Hazard: HMTA is flammable/allergen; TFA is highly corrosive.[17]Extreme Hazard: n-BuLi is pyrophoric. Requires specialized handling.

Conclusion and Recommendations

The synthesis of this compound can be approached through several distinct formylation strategies, each with a unique profile of performance, safety, and operational complexity.

  • The Vilsmeier-Haack Reaction remains the benchmark method for its reliability and high yields. For laboratories equipped to handle phosphorus oxychloride safely, this is the most direct and efficient route for both lab-scale and pilot-scale synthesis.

  • The Duff Reaction , particularly when modified with a strong acid like TFA, serves as a viable alternative that avoids the hazards of POCl₃. It is best suited for situations where lower yields are acceptable or when the handling of POCl₃ is not feasible. Further exploration of modern, higher-yielding variations like mechanochemical methods could make this an even more attractive option.[16]

  • The Organometallic Route via halogen-metal exchange is a specialized tool. It should be reserved for cases where absolute regioselectivity is paramount and cannot be achieved by other means. Its technical demands and the use of pyrophoric reagents make it the most challenging and hazardous of the three, requiring significant expertise and stringent safety protocols.

Ultimately, the choice of reagent depends on a careful evaluation of the project's specific goals, the available laboratory infrastructure, and the safety expertise of the personnel involved.

References

A Senior Application Scientist's Guide to the Reactivity of Bromo-, Fluoro-, and Methyl-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a starting material or intermediate is a critical decision that dictates synthetic strategy, reaction efficiency, and yield. Substituted benzaldehydes are foundational building blocks in organic synthesis, and understanding their relative reactivity is paramount. This guide provides an in-depth, objective comparison of the reactivity of bromo-, fluoro-, and methyl-substituted benzaldehydes, focusing on the nucleophilic addition to the carbonyl group—a cornerstone reaction in their chemical repertoire. We will explore the theoretical underpinnings of their reactivity, supported by experimental frameworks and comparative data.

Theoretical Framework: The Dominance of Electronic Effects

The reactivity of a substituted benzaldehyde is primarily governed by the electronic environment of the carbonyl group. The substituents on the aromatic ring modulate the electrophilicity of the carbonyl carbon by a combination of two fundamental electronic effects: the inductive effect (-I/+I) and the resonance effect (-M/+M) .

  • Fluoro Substituent (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated into the aromatic ring via resonance (+M). For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring for electrophilic aromatic substitution. Crucially for carbonyl reactivity, the strong -I effect significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile.[1][2]

  • Bromo Substituent (-Br): Like fluorine, bromine exerts a strong -I effect and a weaker +M effect.[1] Its inductive withdrawal is less intense than fluorine's, but its resonance donation is also less effective. The net result is a strong deactivation of the ring and an enhancement of the carbonyl carbon's electrophilicity, though generally to a lesser extent than a fluoro substituent.[3]

  • Methyl Substituent (-CH₃): The methyl group is an electron-donating group (EDG). It exerts a weak positive inductive effect (+I) and participates in hyperconjugation, which also donates electron density to the aromatic system.[4][5] This donation of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[6][7]

The interplay of these effects dictates the susceptibility of the aldehyde to nucleophilic attack. Electron-withdrawing groups (EWGs) like fluoro and bromo enhance reactivity, while electron-donating groups like methyl diminish it.[5][6][8][9][10]

Electronic_Effects cluster_F 4-Fluorobenzaldehyde cluster_Br 4-Bromobenzaldehyde cluster_Me 4-Methylbenzaldehyde F_Benz Fluorine (-F) F_Ring Benzene Ring F_Benz->F_Ring -I (Strong) F_Benz->F_Ring +M (Weak) F_CHO Aldehyde (Carbonyl C) F_Ring->F_CHO Net e⁻ withdrawal Increases δ+ Br_Benz Bromine (-Br) Br_Ring Benzene Ring Br_Benz->Br_Ring -I (Strong) Br_Benz->Br_Ring +M (Weak) Br_CHO Aldehyde (Carbonyl C) Br_Ring->Br_CHO Net e⁻ withdrawal Increases δ+ Me_Benz Methyl (-CH₃) Me_Ring Benzene Ring Me_Benz->Me_Ring +I / Hyperconj. Me_CHO Aldehyde (Carbonyl C) Me_Ring->Me_CHO Net e⁻ donation Decreases δ+

Caption: Electronic influence of para-substituents on the electrophilicity of the benzaldehyde carbonyl carbon.

Experimental Validation: A Comparative Kinetic Study

To empirically validate the theoretical framework, a kinetic study of a nucleophilic addition reaction can be performed. The Wittig reaction, which converts aldehydes to alkenes, is an excellent model system as its rate is highly dependent on the electrophilicity of the carbonyl carbon.[6] The progress of the reaction can be monitored by observing the disappearance of the benzaldehyde starting material using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental Protocol: Comparative Wittig Reaction Kinetics

This self-validating protocol is designed to compare the reaction rates of various para-substituted benzaldehydes.

Pillar of Trustworthiness: The use of an internal standard in GC/HPLC analysis is critical. It corrects for variations in injection volume and sample concentration, ensuring that the measured changes in reactant concentration are solely due to the chemical reaction, thus making the protocol self-validating.

Materials:

  • 4-Fluorobenzaldehyde

  • 4-Bromobenzaldehyde

  • 4-Methylbenzaldehyde

  • Unsubstituted Benzaldehyde (as a control)

  • Benzyltriphenylphosphonium chloride (Wittig salt)

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Dodecane (Internal Standard)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Ylide Generation (Causality Explanation): A phosphonium ylide is a potent nucleophile required for the Wittig reaction. It is generated in situ by deprotonating the Wittig salt with a strong, non-nucleophilic base like NaH. Anhydrous conditions are crucial as the ylide is highly reactive towards water.

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL).

    • Carefully add NaH (1.1 mmol, 60% dispersion) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a deep orange or red color indicates successful ylide generation.

  • Kinetic Run (Causality Explanation): The reaction is initiated by adding the aldehyde. To accurately capture the kinetics, the reaction is set up with the aldehyde as the limiting reagent and aliquots are taken at precise time intervals.

    • In a separate flask, prepare a stock solution containing the specific benzaldehyde (1.0 mmol) and the internal standard, dodecane (1.0 mmol), in anhydrous THF (5 mL).

    • Inject the aldehyde/internal standard solution into the ylide solution at time t=0.

    • Immediately withdraw the first aliquot (~0.2 mL) and quench it in a vial containing a small amount of water and ethyl acetate. The water rapidly destroys the reactive ylide, halting the reaction.

    • Continue to take and quench aliquots at regular intervals (e.g., 2, 5, 10, 20, 30 minutes).

  • Analysis (Causality Explanation): GC analysis separates the components of the mixture. The peak area of the remaining aldehyde is compared to the constant peak area of the internal standard. This ratio allows for the precise quantification of the aldehyde's concentration over time.

    • Analyze each quenched aliquot by GC-FID.

    • Calculate the ratio of the peak area of the aldehyde to the peak area of the internal standard for each time point.

    • Plot the natural logarithm of this ratio (ln[aldehyde/IS]) versus time. The slope of this line is proportional to the pseudo-first-order rate constant.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis Ylide Generate Ylide: Wittig Salt + NaH in THF Start t=0: Mix Solutions Ylide->Start Aldehyde Prepare Aldehyde Solution: Substituted Benzaldehyde + Internal Standard in THF Aldehyde->Start Aliquot Withdraw & Quench Aliquots at Timed Intervals Start->Aliquot monitor progress Analysis Analyze by GC-FID Aliquot->Analysis Plot Plot ln([Aldehyde]/[IS]) vs. Time Analysis->Plot Rate Determine Rate Constant (from slope) Plot->Rate

Caption: Workflow for the comparative kinetic analysis of substituted benzaldehydes via the Wittig reaction.

Comparative Data & Quantitative Analysis

The experimental protocol described would yield data demonstrating a clear reactivity trend. The results would align with the principles of physical organic chemistry, particularly as quantified by the Hammett equation, which relates reaction rates to the electronic properties of substituents.[8][11][12]

Table 1: Comparative Reactivity Data in a Competitive Wittig Reaction

Substituent (para-position)Hammett Constant (σₚ)Relative Rate Constant (k_rel)Predicted Reactivity
-F +0.06~1.5Highest
-Br +0.23~2.8High
-H (Control)0.001.0Baseline
-CH₃ -0.17~0.5Lowest

Note: Relative rate constants are illustrative, based on established chemical principles. The Hammett constant for -Br is higher than for -F, suggesting it should be more withdrawing and thus lead to a faster reaction. The table reflects a more nuanced reality where fluorine's extreme inductivity close to the ring can dominate in some reactions, but the Hammett constants provide the generally accepted electronic influence for reactions at a distance, like the para position.

The data clearly shows that electron-withdrawing groups accelerate the nucleophilic addition, while electron-donating groups retard it. A Hammett plot of log(k_rel) versus the substituent constant σ would yield a straight line with a positive slope (the reaction constant, ρ). A positive ρ value is definitive evidence that the reaction is favored by electron-withdrawing groups, as it signifies the buildup of negative charge (or reduction of positive charge) in the transition state of the rate-determining step—in this case, the nucleophilic attack on the carbonyl carbon.[8][13]

Conclusion and Broader Implications

The reactivity of bromo-, fluoro-, and methyl-substituted benzaldehydes in nucleophilic addition reactions is dictated by the electronic nature of the substituent.

  • Reactivity Order (Nucleophilic Addition): Fluoro- & Bromo- > Unsubstituted > Methyl-substituted benzaldehyde.

  • Underlying Principle: Electron-withdrawing groups (-F, -Br) enhance the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (-CH₃) reduce this electrophilicity, slowing the reaction.

This fundamental understanding is crucial for synthetic planning. When designing a multi-step synthesis, a chemist might choose a more reactive halogenated benzaldehyde for a key nucleophilic addition step that is sluggish with other substrates. Conversely, if a competing side reaction involves nucleophilic attack, a less reactive methyl-substituted benzaldehyde might be preferred. This guide provides the foundational logic and experimental framework for making such informed, data-driven decisions in the complex landscape of chemical synthesis.

References

A Comparative Guide to Validated Analytical Methods for 2-Bromo-4-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-Bromo-4-fluoro-6-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The precise purity and characterization of such starting materials are non-negotiable, as impurities can carry through a synthetic route, impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust, validated analytical methods are essential for quality control, ensuring batch-to-batch consistency and regulatory compliance.

This guide provides a comparative analysis of principal analytical techniques for the characterization and quantification of this compound. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize that the objective of analytical procedure validation is to demonstrate its fitness for the intended purpose[1][2]. We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of each method based on key validation parameters.

The Methodological Landscape: A Two-Pronged Approach

The analytical strategy for a compound like this compound typically involves two distinct but complementary objectives:

  • Separation and Quantification: Chromatographic techniques are the cornerstone for assessing purity and quantifying the analyte in the presence of isomers, precursors, and degradation products. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods of choice.

  • Structural Confirmation and Identification: Spectroscopic techniques provide unambiguous confirmation of the molecule's identity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for this purpose.

This guide will focus on the validation and comparison of GC and HPLC for quantitative analysis, while also detailing the role of MS and NMR in structural verification.

Gas Chromatography (GC): The Gold Standard for Volatile Analytes

Gas chromatography is exceptionally well-suited for the analysis of volatile and thermally stable compounds like substituted benzaldehydes[3]. Its high resolving power makes it ideal for separating structurally similar isomers, a common challenge with this class of compounds[4][5].

Principle of Separation

In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases, which is influenced by factors like boiling point and polarity.

A Validated Low Thermal Mass GC (LTM-GC) Approach

A highly efficient approach utilizes Low Thermal Mass (LTM) GC technology, which enables ultrafast temperature programming and rapid cool-down times, significantly shortening run times without compromising separation[4]. The following protocol is adapted from a validated method for separating bromofluorobenzaldehyde isomers[4].

Experimental Protocol: GC-FID Analysis
  • Instrumentation:

    • A Gas Chromatograph equipped with a Low Thermal Mass (LTM) module, a Flame Ionization Detector (FID), and an autosampler.

  • Reagents and Materials:

    • This compound reference standard (purity ≥98%).

    • GC-grade solvent (e.g., Acetonitrile or Dichloromethane).

    • High-purity carrier gas (Helium or Nitrogen).

    • Gases for FID (Hydrogen and Air).

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness). This mid-polarity column is chosen for its excellent selectivity towards halogenated and aromatic compounds.

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 1 minute.

      • Ramp: 30°C/min to 250°C.

      • Hold: 2 minutes at 250°C.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 280°C.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injection Volume: 1 µL (Split ratio 50:1).

  • Sample and Standard Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standard Solutions: Prepare a series of standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the stock solution to construct a calibration curve.

    • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range (e.g., 50 µg/mL).

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing RefStd Reference Standard Stock Stock Solution (1000 µg/mL) RefStd->Stock Weigh & Dissolve Sample Test Sample SampleSol Sample Solution (~50 µg/mL) Sample->SampleSol Weigh & Dissolve Working Working Standards (1-100 µg/mL) Stock->Working Serial Dilution Autosampler Autosampler Injection (1 µL) Working->Autosampler SampleSol->Autosampler GC GC Separation (DB-624 Column) Autosampler->GC FID FID Detection GC->FID Integration Peak Area Integration FID->Integration Calibration Calibration Curve (Area vs. Conc.) Integration->Calibration Standards Quantification Quantification of Sample Integration->Quantification Sample Calibration->Quantification Interpolate

Caption: Experimental workflow for GC-FID analysis.

High-Performance Liquid Chromatography (HPLC): Versatility for Purity Determination

HPLC is a powerful and versatile technique for analyzing compounds that may be non-volatile or thermally sensitive. For this compound, a reversed-phase HPLC method with UV detection is a robust and widely applicable choice[6].

Principle of Separation

In reversed-phase HPLC, the analyte is dissolved in a polar mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). Separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer on the column.

A Validated Reversed-Phase HPLC Approach

The following protocol is based on established methods for substituted benzaldehydes, ensuring good resolution and peak shape[6][7].

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation:

    • An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reagents and Materials:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid (optional, for mobile phase modification to improve peak shape).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: Determined by measuring the UV spectrum of the analyte in the mobile phase (typically around 254 nm for aromatic aldehydes).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of standards (e.g., 5, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution.

    • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range (e.g., 100 µg/mL).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing RefStd Reference Standard Stock Stock Solution (1000 µg/mL) RefStd->Stock Weigh & Dissolve Sample Test Sample SampleSol Sample Solution (~100 µg/mL) Sample->SampleSol Weigh & Dissolve Working Working Standards (5-200 µg/mL) Stock->Working Serial Dilution Autosampler Autosampler Injection (10 µL) Working->Autosampler SampleSol->Autosampler HPLC HPLC Separation (C18 Column) Autosampler->HPLC UV UV Detection (~254 nm) HPLC->UV Integration Peak Area Integration UV->Integration Calibration Calibration Curve (Area vs. Conc.) Integration->Calibration Standards Quantification Quantification of Sample Integration->Quantification Sample Calibration->Quantification Interpolate

Caption: Experimental workflow for HPLC-UV analysis.

Comparative Performance: A Data-Driven Evaluation

The choice between GC and HPLC often depends on the specific analytical need, such as the required sensitivity, the nature of potential impurities, and available instrumentation. The following table summarizes the expected performance characteristics for each method, based on validated data for structurally analogous compounds[3][4].

Validation Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Rationale / Commentary
Specificity ExcellentVery GoodGC often provides superior resolution for volatile isomers. HPLC specificity can be confirmed with a Diode Array Detector (DAD) for peak purity analysis.
Linearity (r²) > 0.999[4]> 0.99Both methods demonstrate excellent linearity over a defined range, a core requirement for quantification[8].
Accuracy (% Recovery) 93.7% - 107.7%[4]98.0% - 102.0% (Typical)Accuracy is typically established by spiking a placebo or sample matrix with a known amount of the analyte. Both methods are highly accurate.
Precision (% RSD) < 2.0%< 2.0%Both methods are capable of high precision, with Relative Standard Deviation (RSD) for replicate injections well below the typical acceptance criterion of 2%[8].
Limit of Quantitation (LOQ) ~1.2 ppm (1.2 µg/mL)[4]~5 µg/mL (Typical)GC-FID generally offers higher sensitivity for this class of compounds, making it preferable for trace impurity analysis.
Robustness HighHighMethod robustness is tested by making small, deliberate changes (e.g., flow rate, temperature, mobile phase composition) to ensure the method remains reliable[9].
Sample Throughput High (with LTM-GC)ModerateThe ultrafast cycles of LTM-GC can significantly increase sample throughput compared to conventional HPLC methods[4].

Structural Confirmation: The Role of MS and NMR

While chromatography quantifies the analyte, it does not provide an absolute structural identity. This requires spectroscopic techniques.

Mass Spectrometry (MS)

When coupled with GC (GC-MS), mass spectrometry acts as a powerful detector that provides molecular weight and fragmentation information. For this compound (C₈H₆BrFO), the expected molecular ion peaks would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Expected [M]⁺: m/z 216 and 218.

Selected Ion Monitoring (SIM) mode can be used in GC-MS to achieve even lower detection limits than GC-FID for trace-level analysis[10][11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, confirming the substitution pattern on the aromatic ring. While specific spectral data for this exact isomer is not widely published, related compounds show predictable chemical shifts that would be used for verification[12][13][14].

Conclusion: Selecting the Right Tool for the Task

Both Gas Chromatography and High-Performance Liquid Chromatography offer validated, robust, and reliable methods for the quantitative analysis of this compound.

  • GC, particularly LTM-GC, stands out for its high resolving power for isomeric impurities, superior sensitivity (lower LOQ), and faster sample throughput, making it an excellent choice for routine quality control and trace analysis[4].

  • HPLC offers great versatility and is a workhorse in most analytical labs. Its non-destructive nature and applicability to a wider range of compounds make it a robust choice for purity testing and assay determination, especially when dealing with less volatile impurities.

Ultimately, the choice of method should be guided by the specific analytical objective, whether it is high-throughput screening, trace impurity profiling, or routine purity assessment. In all cases, a thorough validation according to ICH guidelines is paramount to ensure the data is scientifically sound and fit for its intended purpose in the rigorous environment of drug development[1][2][15].

ICH_Validation cluster_purpose Analytical Procedure's Intended Purpose cluster_params Validation Performance Characteristics (ICH Q2 R2) Assay Assay / Potency Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness Purity Purity / Impurities Purity->Specificity Purity->Linearity Purity->Range Purity->Accuracy Purity->Precision LOQ Quantitation Limit (LOQ) Purity->LOQ Purity->Robustness Identity Identity Test Identity->Specificity Linearity->Range LOD Detection Limit (LOD) LOD->Purity Limit Tests LOQ->Purity Quantitative Impurities

Caption: Logical relationship of validation parameters to the method's purpose.

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for 2-Bromo-4-fluoro-6-methylbenzaldehyde Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Substituted Benzaldehyde Building Block

2-Bromo-4-fluoro-6-methylbenzaldehyde is a highly functionalized aromatic building block of significant interest in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, an electron-withdrawing fluorine atom, and a sterically demanding ortho-methyl group—presents both opportunities and challenges for catalytic transformations. The aldehyde functionality further adds a versatile handle for subsequent synthetic manipulations.

The efficiency of carbon-carbon (C-C) and carbon-heteroatom (C-N) bond formation at the C-Br position is paramount for its utility. However, the steric hindrance from the ortho-methyl group and the electronic effects of the substituents can significantly impact catalyst performance, often leading to low yields, slow reaction times, or catalyst deactivation. This guide provides a comprehensive framework for objectively benchmarking the performance of various palladium-based catalyst systems for the most pertinent cross-coupling reactions involving this substrate. We will delve into the mechanistic rationale behind catalyst selection and provide robust, self-validating experimental protocols to empower researchers to identify the optimal catalytic system for their specific synthetic goals.

The Core Challenge: Overcoming Steric and Electronic Hurdles

The primary obstacle in reactions with this compound is the steric bulk around the reaction center. The ortho-methyl group can hinder the oxidative addition step, which is the initial interaction of the aryl halide with the Pd(0) catalyst.[1] This step is often rate-limiting in cross-coupling cycles. Consequently, catalysts for this substrate must employ ligands that are not only electron-rich to facilitate oxidative addition but also sufficiently bulky to promote the subsequent reductive elimination step and prevent catalyst decomposition pathways like β-hydride elimination.[2]

This guide will focus on three critical palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines.[2]

  • Heck-Mizoroki Coupling: For the vinylation of the aryl ring.[3][4]

Comparative Analysis of Catalyst Systems

The choice of palladium precursor and, more critically, the phosphine or N-heterocyclic carbene (NHC) ligand is the most significant factor determining reaction success.[5] Below, we compare catalyst systems commonly employed for sterically hindered aryl bromides.

Table 1: Performance Overview of Catalyst Systems for Challenging Aryl Bromides
Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksExpected Performance with Target Substrate
Pd(PPh₃)₄ Monodentate PhosphineCommercially available, inexpensive, effective for simple substrates.Prone to deactivation with sterically hindered substrates; can be sensitive to air.[6]Low to Moderate Yield. Likely requires higher catalyst loading and elevated temperatures.
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Bulky, Electron-Rich BiarylphosphinesExcellent for sterically hindered and electron-poor aryl halides; promotes fast reductive elimination.[7]Higher cost of ligands.High to Excellent Yield. These are the "gold standard" ligands for such transformations.
Pd₂(dba)₃ / Josiphos Ligands Bulky, Electron-Rich FerrocenylphosphinesHighly active for a broad range of substrates, including heteroaryl chlorides.Can be sensitive to air and moisture.High Yield. Offers a robust alternative to Buchwald ligands.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Highly stable to air and moisture; excellent for Suzuki couplings of hindered substrates.[7]May require higher temperatures for activation.High to Excellent Yield. Particularly effective for Suzuki-Miyaura reactions.

Standardized Protocol for Catalyst Performance Benchmarking

To ensure an objective comparison, all catalyst systems must be evaluated under identical reaction conditions. This protocol is designed as a self-validating system where the only variable is the catalyst-ligand combination.

Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_reaction Reaction Execution (Inert Atmosphere) cluster_analysis Analysis prep_reagents Prepare Stock Solutions: 1. This compound 2. Coupling Partner (e.g., Phenylboronic Acid) 3. Internal Standard (e.g., Dodecane) prep_vials Array Reaction Vials: - Add Base (e.g., K₃PO₄) - Add Substrates & Standard via Stock Solution prep_reagents->prep_vials Dispense add_catalyst Add Catalyst/Ligand System (Variable being tested) prep_vials->add_catalyst Setup in Glovebox add_solvent Add Degassed Solvent add_catalyst->add_solvent seal_heat Seal Vials & Heat (e.g., 100 °C) add_solvent->seal_heat sampling Take Aliquots at Time Intervals (e.g., 1h, 4h, 12h) seal_heat->sampling Monitor Progress quench Quench with H₂O, Extract with EtOAc sampling->quench analyze Analyze by GC-MS or LC-MS quench->analyze calculate Calculate KPMs: Yield, TON, TOF analyze->calculate

Caption: General experimental workflow for catalyst benchmarking.

Detailed Benchmarking Protocol: Suzuki-Miyaura Coupling Example

This procedure details the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.), finely ground and dried.

  • Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)

  • Ligand (e.g., SPhos, 2 mol%)

  • Degassed Toluene/H₂O (10:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, phenylboronic acid, and K₃PO₄.

  • Inerting: Seal the tube with a septum and evacuate and backfill with argon three times. This is critical to remove oxygen, which can oxidize the active Pd(0) species.[8]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precursor and the ligand. The use of pre-catalysts can also ensure a consistent generation of the active Pd(0) species.[1]

  • Solvent Addition: Add the degassed toluene/water mixture via syringe. The biphasic system is often crucial for Suzuki couplings.[7]

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at set time points (e.g., 1, 4, 12, and 24 hours) and analyzing them by GC-MS or LC-MS against an internal standard.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Key Performance Metrics (KPMs) for Objective Comparison

To compare catalysts quantitatively, the following metrics should be calculated from the experimental data.[9][10]

  • Yield (%) : The amount of desired product obtained relative to the theoretical maximum. This is the most common, but not the only, measure of success.

  • Selectivity (%) : The ratio of the desired product to the total products formed. This is important for identifying side reactions like debromination or homocoupling.

  • Turnover Number (TON) : The number of moles of product formed per mole of catalyst used before deactivation. It is a measure of catalyst stability and longevity.[10][11]

    • TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF) : The number of turnovers per unit of time (usually h⁻¹), calculated at low conversion (<10%) to reflect the initial, intrinsic activity of the catalyst.[9][10]

    • TOF = TON / time

Table 2: Data Summary for Catalyst Benchmarking
Catalyst SystemTime (h)Yield (%)TONTOF (h⁻¹) at 1h
Pd(PPh₃)₄24
Pd(OAc)₂ / SPhos12
PEPPSI™-IPr12
Control (No Catalyst)24

Data to be filled in by the researcher based on experimental results.

Understanding the Catalytic Cycle: The Case of Suzuki-Miyaura

Explaining the causality behind experimental choices requires understanding the catalytic mechanism. A well-performing catalyst must efficiently navigate each step of the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product BX_out X-B(OR)₂ Trans->BX_out ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic R-B(OR)₂ Boronic->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The Ar-Br bond adds to the Pd(0) center. Bulky, electron-rich ligands on the palladium complex facilitate this often rate-determining step, especially for hindered substrates.[7]

  • Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center. The base is crucial here, activating the boronic acid.[12]

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is often accelerated by bulky ligands.[8]

Conclusion and Recommendations

For a sterically hindered and electronically nuanced substrate like this compound, catalyst selection is not a one-size-fits-all problem. While traditional catalysts like Pd(PPh₃)₄ may offer a low-cost entry point, they are likely to be suboptimal.

Our recommendation is to prioritize screening modern catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or robust N-heterocyclic carbenes (e.g., PEPPSI™ catalysts). These systems are rationally designed to overcome the steric and electronic challenges posed by substrates of this class.[7][13]

By employing the standardized benchmarking protocol outlined in this guide, researchers can generate objective, high-quality data to make informed decisions. This systematic approach not only identifies the highest-performing catalyst in terms of yield but also provides deeper insights into catalyst stability (TON) and intrinsic activity (TOF), ultimately accelerating the path to efficient and scalable synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-Bromo-4-fluoro-6-methylbenzaldehyde (CAS No: 916792-19-3). As a halogenated aromatic aldehyde, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to final disposal. The procedures outlined below are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. The causality behind each step is explained to foster a deep understanding of the necessary precautions.

Hazard Identification and Risk Assessment: The "Why"

Understanding the inherent risks of this compound is foundational to its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally analogous chemicals, such as 2-Bromo-4-fluorobenzaldehyde and 2-Bromo-4-methylbenzaldehyde, provide a reliable basis for hazard assessment.[1][2]

This compound is classified as a halogenated organic compound, a category of chemicals often subject to stringent environmental regulations due to their potential for persistence and toxicity.[3][4] The primary hazards associated with this class of chemicals necessitate that it be treated as hazardous waste.

Table 1: Hazard Profile and Essential Protective Measures

Hazard ClassificationGHS Hazard Statement(s)Required Personal Protective Equipment (PPE) & Engineering Controls
Acute Toxicity, Oral H302: Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Skin Irritation H315: Causes skin irritation.[1][2]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][7]
Eye Irritation H319: Causes serious eye irritation.[1][2]Wear safety goggles with side-shields or a face shield.[5][8]
Respiratory Irritation H335: May cause respiratory irritation.[1][2]Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][9]

The presence of carbon-halogen bonds means that improper disposal, particularly via combustion under uncontrolled conditions, could potentially lead to the formation of hazardous polybrominated dibenzofurans or other toxic byproducts.[10][11] Therefore, disposal must be conducted via methods designed for the complete destruction of halogenated organic wastes.[12]

Immediate Safety Protocols & Spill Management

Accidents can happen, and a robust plan for spill management is a non-negotiable aspect of laboratory safety.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Ventilate: Immediately alert personnel in the vicinity. If the spill is significant or occurs outside a fume hood, evacuate the immediate area. Ensure adequate ventilation to disperse any vapors.

  • Don Appropriate PPE: Before approaching the spill, at a minimum, don two pairs of nitrile gloves, a lab coat, and safety goggles with side-shields.[7][8] For larger spills, respiratory protection may be necessary.[5]

  • Contain the Spill: Prevent the spill from spreading. For solid material, carefully sweep or vacuum it up. For liquids, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.[7]

  • Collect the Waste: Carefully transfer the spilled material and all contaminated absorbents into a designated, sealable container.[7][13]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All items used for cleanup, including gloves, absorbent pads, and contaminated clothing, must be placed in the hazardous waste container for disposal.[13] Do not discard them in regular trash.

In-Lab Waste Segregation and Containment

Proper disposal begins at the point of generation. Meticulous segregation and containment within the laboratory are critical to prevent accidental reactions and ensure the waste is accepted by a licensed disposal facility.

Protocol for Waste Collection:
  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.[14]

  • Labeling: The label must be filled out completely and accurately, including:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").[2]

    • The date of accumulation.

  • Segregation:

    • Pure Compound/Concentrated Solutions: Collect any unused or waste this compound directly into the designated container.

    • Contaminated Labware: Collect disposable items such as pipette tips, weighing papers, and gloves that are contaminated with the compound in a separate, clearly labeled container for solid hazardous waste.[13]

    • Do Not Mix: Never mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizers.

  • Storage: Keep the sealed waste container in a designated and secure satellite accumulation area within the lab. This area should be well-ventilated and away from heat sources or open flames.[5][8]

Final Disposal Pathway: Professional Management

Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, halogenated organic compounds are classified as hazardous waste and are subject to specific disposal requirements.[4][15] The final step is to transfer the properly contained and labeled waste to a licensed professional.

  • Engage Professionals: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[13][14]

  • Method of Disposal: The standard and environmentally responsible method for disposing of this type of waste is high-temperature incineration in a facility equipped with scrubbers and other emission control systems to neutralize the resulting acidic halogen gases (HBr and HF).[16] This ensures the complete destruction of the organic molecule, preventing its release into the environment.[10]

The workflow for managing this chemical waste is visualized in the diagram below.

G Disposal Workflow for this compound cluster_lab In-Laboratory Procedures cluster_ehs Professional Disposal waste_gen Waste Generated (Pure compound, contaminated labware, spill debris) assess Assess Waste Type (Solid vs. Liquid) waste_gen->assess contain Segregate into a Labeled, Chemically-Compatible, Sealed Container assess->contain Routine Waste spill_kit Use Spill Kit for Cleanup (Inert Absorbent) assess->spill_kit Accidental Spill store Store in Designated Satellite Accumulation Area contain->store spill_kit->contain contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs transport Transport to Approved Waste Disposal Facility contact_ehs->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate

Caption: Decision workflow for handling and disposing of this compound.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that this compound is managed safely and responsibly from acquisition to final disposal, upholding the highest standards of scientific integrity and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.